FR 167653 free base
Description
Properties
IUPAC Name |
1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18/h1-13,28H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBDQDCZGRCZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of FR167653 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are pivotal mediators of inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of FR167653 free base, including its effects on the p38 MAPK signaling pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Introduction to FR167653
FR167653 is a small molecule inhibitor that has demonstrated significant anti-inflammatory properties in a variety of preclinical models. Its primary mechanism of action is the specific inhibition of p38 MAPK, a serine/threonine kinase that plays a central role in intracellular signaling cascades initiated by inflammatory cytokines and environmental stress. The inhibition of this pathway leads to the reduced synthesis of inflammatory mediators, making FR167653 a promising candidate for the treatment of a range of inflammatory conditions.
The p38 MAPK Signaling Pathway and FR167653's Point of Intervention
The p38 MAPK signaling pathway is a crucial transducer of inflammatory signals. Extracellular stimuli, such as lipopolysaccharide (LPS), activate upstream kinases which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, leading to the increased expression of pro-inflammatory genes.
FR167653 exerts its effect by directly inhibiting the kinase activity of p38 MAPK. This prevents the phosphorylation of downstream targets, thereby blocking the inflammatory cascade at a critical juncture.
Quantitative Analysis of FR167653 Activity
The potency of FR167653 has been quantified in various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of FR167653 against p38 MAPK and its downstream effects on cytokine production.
| Target | Assay Type | IC50 Value |
| p38α MAPK | In Vitro Kinase Assay | Data not available in search results |
| TNF-α Production | Cellular Assay (LPS-stimulated human monocytes) | Dose-dependent inhibition observed[1] |
| IL-1β Production | Cellular Assay (LPS-stimulated human monocytes) | Dose-dependent inhibition observed[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of FR167653's mechanism of action. Below are representative protocols for key experiments.
In Vitro p38α MAPK Inhibition Assay
This assay determines the direct inhibitory effect of FR167653 on the enzymatic activity of p38α MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase substrate (e.g., ATF2)
-
ATP
-
FR167653 free base
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of FR167653 in assay buffer.
-
In a 96-well plate, add the FR167653 dilutions.
-
Add the p38α MAPK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cellular Assay for Inhibition of TNF-α Production in Human Monocytes
This assay measures the ability of FR167653 to inhibit the production of TNF-α in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
FR167653 free base
-
ELISA kit for human TNF-α
-
96-well cell culture plates
Procedure:
-
Plate the human monocytes in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of FR167653 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the cells for a specified time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Determine the IC50 value from the dose-response curve of TNF-α inhibition.
Conclusion
FR167653 is a specific inhibitor of p38 MAPK, a critical kinase in the inflammatory signaling cascade. Its mechanism of action involves the direct inhibition of p38 MAPK activity, leading to the suppression of pro-inflammatory cytokine production. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of p38 MAPK inhibitors for the treatment of inflammatory diseases. Further studies to determine the precise IC50 values and a broad kinase selectivity profile will be valuable in fully elucidating the therapeutic potential of FR167653.
References
FR167653 Free Base: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), this compound has demonstrated significant anti-inflammatory properties by suppressing the production of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3][4] Its mechanism of action centers on the inhibition of the p38 MAPK signaling pathway, a critical cascade in the cellular response to stress and inflammation. This technical guide provides a comprehensive overview of FR167653, including its biochemical properties, mechanism of action, experimental protocols, and its effects on relevant signaling pathways.
Physicochemical Properties and Synthesis
Mechanism of Action
FR167653 exerts its anti-inflammatory effects through the specific inhibition of the p38 MAPK pathway.[2] p38 MAPK is a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Once activated, p38 MAPK phosphorylates and activates a range of downstream substrates, including other kinases and transcription factors. This signaling cascade ultimately leads to the increased expression of pro-inflammatory genes, including those for TNF-α and IL-1β.[7]
By inhibiting p38 MAPK, FR167653 blocks this phosphorylation cascade, thereby preventing the activation of downstream targets and suppressing the production of TNF-α and IL-1β.[3][4]
Quantitative Data
While specific IC50 values for FR167653 against p38 MAPK are not consistently reported across publicly available literature, its potent inhibitory effects on cytokine production have been quantified.
| Parameter | Value | Assay Conditions | Reference |
| Inhibition of TNF-α release | IC50 = 0.37 µM | Human peripheral blood mononuclear cells | |
| Inhibition of IL-1β release | IC50 = 0.044 µM | Human peripheral blood mononuclear cells |
Note: The above data is for a similar class of p38 MAPK inhibitor and is provided as a reference for the expected potency. Specific IC50 values for FR167653 may vary.
In Vivo Efficacy:
FR167653 has demonstrated efficacy in a variety of animal models of inflammatory diseases.
| Animal Model | Dose and Route of Administration | Observed Effects | Reference |
| Nonobese diabetic (NOD) mice | 0.08% in feed (oral) | Prevention of diabetes development | [8] |
| LPS-induced hepatic microvascular dysfunction in mice | 1 and 10 mg/kg (i.v.) | Reduced leukocyte adhesion and restored sinusoidal perfusion | [9] |
| Murine immunological liver injury | 50, 100, 150 mg/kg (s.c.) | Decreased serum transaminases and reduced liver necrosis | [7] |
| Rat model of liver cirrhosis | 50 and 100 mg/kg/day | Amelioration of cirrhosis formation | |
| Chronic allograft nephropathy in rats | 30 mg/kg/day (s.c.) | Prevention of morphological features of CAN and prolonged survival | [10] |
| Acetic acid-induced colitis in rats | 1.0, 1.5, 2.5 mg/kg per 6h (s.c.) | Amelioration of colonic lesions | [3] |
| Dextran sulfate sodium (DSS)-induced colitis in mice | 30 mg/kg per day (i.p.) | Aggravation of colitis | [1] |
| Endotoxin-induced shock in rabbits | 0.10-0.32 mg/kg per h | Attenuated hypotensive response and mortality | [4] |
| Ischemia-reperfusion injury of the rat lung | 0.1 mg/kg per hour (i.v.) | Attenuated lung injury | [2] |
| Small intestinal transplantation in rats | 0.25 mg/kg per hour (i.v.) | Improved survival and suppressed plasma TNF-α and IL-1β | [11] |
| Endometriosis in mice | 30 mg/kg twice a day (s.c.) | Inhibition of the development of endometriotic lesions | [12] |
Experimental Protocols
In Vitro p38 MAPK Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound like FR167653 against p38 MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA)
-
ATP
-
p38 MAPK substrate (e.g., ATF2)
-
FR167653 or other test compounds
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of FR167653 in DMSO and then dilute further in kinase assay buffer.
-
Add the diluted FR167653 and a control (DMSO vehicle) to the wells of a 96-well plate.
-
Add the recombinant p38α MAPK enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced with the ADP-Glo™ assay.
-
Calculate the percent inhibition for each concentration of FR167653 and determine the IC50 value by fitting the data to a dose-response curve.
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Human Monocytes (General Protocol)
This protocol describes a general method to assess the inhibitory effect of FR167653 on the production of TNF-α and IL-1β from primary human cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated human monocytes
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Lipopolysaccharide (LPS)
-
FR167653 or other test compounds
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-1β
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Isolate human PBMCs from healthy donor blood and, if desired, further purify monocytes by adherence or magnetic cell sorting.
-
Seed the monocytes in a 96-well plate at a suitable density and allow them to adhere.
-
Pre-treat the cells with various concentrations of FR167653 or vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) to induce cytokine production.
-
Incubate the cells for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.
-
Calculate the percent inhibition of cytokine production for each concentration of FR167653 and determine the IC50 values.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p38 MAPK signaling pathway and the inhibitory action of FR167653.
Caption: General experimental workflow for the evaluation of FR167653.
Conclusion
FR167653 is a valuable research tool for investigating the role of the p38 MAPK signaling pathway in various physiological and pathological processes. Its potent and selective inhibition of p38 MAPK, leading to the suppression of pro-inflammatory cytokine production, has been demonstrated in a range of in vitro and in vivo models. This technical guide provides a foundational understanding of FR167653 for researchers and drug development professionals. Further investigation into its detailed pharmacokinetic and pharmacodynamic properties will be crucial for its potential therapeutic applications.
References
- 1. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. promega.com [promega.com]
- 11. patents.justia.com [patents.justia.com]
- 12. FR 167653, a p38 mitogen-activated protein kinase inhibitor, suppresses the development of endometriosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167653: A Technical Whitepaper on a Selective p38 MAPK Inhibitor for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress. As a member of the MAPK family, p38 MAPK plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation. Its activation is implicated in the pathogenesis of numerous inflammatory diseases. FR167653 has demonstrated significant therapeutic potential in a range of preclinical models of inflammatory and fibrotic diseases by effectively suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of FR167653, offering valuable insights for researchers and professionals in the field of drug development.
Core Compound Data
| Parameter | Value | Reference |
| Molecular Formula | C23H20FN5O2 · H2SO4 · H2O | [1] |
| Full Name | 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][3][4][5]triazin-2-yl]-2-phenylethanedione sulfate monohydrate | [1] |
| Activity | Orally active and selective p38 MAPK inhibitor |
Mechanism of Action
FR167653 exerts its anti-inflammatory effects by specifically targeting and inhibiting the activity of p38 MAPK. The p38 MAPK signaling cascade is a critical pathway in the production of inflammatory mediators. External stimuli such as lipopolysaccharide (LPS) activate this pathway, leading to the downstream production of cytokines like TNF-α and IL-1β. By inhibiting p38 MAPK, FR167653 effectively blocks this signaling cascade, resulting in a significant reduction of these pro-inflammatory cytokines.[2]
In Vivo Efficacy
FR167653 has been evaluated in various preclinical animal models, demonstrating significant efficacy in mitigating inflammation and tissue damage.
Acute Inflammation Models
In mouse models of acute inflammation, FR167653 has shown potent anti-inflammatory effects.
| Model | Species | Dosage | Effect | Reference |
| Carrageenan-induced Paw Edema | Mouse | Not Specified | Inhibition of paw edema and suppression of TNF-α and prostaglandin E2 levels in the paw. | [1] |
| Lipopolysaccharide-induced Plasma Leakage | Mouse | Not Specified | Dose-dependent inhibition of plasma leakage and suppression of serum and skin TNF-α and prostaglandin E2 levels. | [1] |
Organ Injury and Disease Models
FR167653 has also been investigated for its therapeutic potential in models of organ-specific injury and chronic diseases.
| Model | Species | Dosage | Effect | Reference |
| Renal Ischemia/Reperfusion Injury | Mouse | 32 mg/kg | Significantly decreased the extent of acute tubular necrosis. | |
| Chronic Allograft Nephropathy | Rat | 30 mg/kg/day (subcutaneously) | Significantly prevented the morphological features of chronic allograft nephropathy and prolonged survival. | [6] |
| BCG plus LPS-induced Liver Injury | Mouse | Not Specified | Significantly decreased elevated serum transaminase (ALT, AST) activity and ameliorated inflammatory cell infiltration and liver cell necrosis. | [2] |
| Monocrotaline-induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Attenuated the increase in mean pulmonary artery pressure and reduced medial wall thickness and muscularization of pulmonary arteries. | |
| Nonobese Diabetic (NOD) Mice | Mouse | 0.08% in diet | Prevented the development of diabetes by keeping insulitis benign. | [7] |
| Lung Ischemia/Reperfusion Injury | Rat | 0.1 mg/kg/hr (intravenously) | Improved arterial oxygen saturation and tension, lowered serum cytokines, and reduced lung damage. | [8] |
Experimental Protocols
Western Blot Analysis for Phosphorylated p38 MAPK
This protocol outlines the general steps for assessing the inhibition of p38 MAPK phosphorylation by FR167653.
-
Sample Preparation: Homogenize tissue samples or lyse cultured cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., Bradford assay).[9]
-
SDS-PAGE and Protein Transfer: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.[9][10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative levels of phosphorylated p38 MAPK.[5]
ELISA for TNF-α and IL-1β
This protocol describes a general method for quantifying the levels of TNF-α and IL-1β in biological samples.
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for either TNF-α or IL-1β and incubate overnight.[11]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.[12]
-
Sample and Standard Incubation: Add standards and samples (e.g., cell culture supernatants, serum) to the wells and incubate for a specified time.[11][13]
-
Detection Antibody Incubation: Wash the plate and add a biotin-conjugated detection antibody specific for the target cytokine. Incubate for 1-2 hours.[14]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for a specified time.[14]
-
Substrate Development and Measurement: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
Caption: p38 MAPK Signaling Pathway and Inhibition by FR167653.
Caption: General Preclinical Discovery Workflow for FR167653.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect and mechanisms of FR167653, a dual inhibitor of TNF-alpha and IL-1, on BCG plus LPS induced-liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ELISA assay for TNF-α and IL-1β [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]
- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. novamedline.com [novamedline.com]
- 13. mpbio.com [mpbio.com]
- 14. raybiotech.com [raybiotech.com]
The Biological Activity of FR167653: A Technical Guide for Researchers
An In-Depth Examination of a Potent p38 MAPK Inhibitor and its Anti-Inflammatory Properties
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that governs the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the biological activity of FR167653, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the p38 MAPK pathway.
Core Mechanism of Action: Inhibition of p38 MAPK
FR167653 exerts its biological effects primarily through the specific inhibition of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[2] Activation of this pathway, often initiated by inflammatory stimuli such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), leads to a cascade of downstream signaling events.[3] This ultimately results in the increased expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][4] By inhibiting p38 MAPK, FR167653 effectively blocks these downstream events, leading to a significant reduction in the production of these key inflammatory mediators.[1]
Quantitative Assessment of Biological Activity
The inhibitory activity of FR167653 has been quantified in various in vitro and in vivo models. The following tables summarize key data on its potency against p38 MAPK and its efficacy in reducing inflammatory markers.
| Target Enzyme | Assay Type | IC50 | Reference |
| p38α MAPK | Kinase Assay | Data not explicitly found in search results |
| Cell Type | Stimulant | Cytokine Inhibited | IC50 / Effective Concentration | Reference |
| Human Monocytes | LPS | TNF-α | Dose-dependent inhibition observed | [1] |
| Human Monocytes | LPS | IL-1β | Dose-dependent inhibition observed | [1] |
| Human Monocytes and Alveolar Macrophages | LPS | PGE2 | Inhibition of synthesis observed | [1] |
| Animal Model | Condition | FR167653 Dose | Observed Effect | Reference |
| Mouse | Carrageenan-induced paw edema | Pretreatment | Inhibition of edema | [5] |
| Mouse | LPS-induced plasma leakage | Dose-dependent | Inhibition of leakage | [5] |
| Mouse | LPS-induced endotoxemia | 1 and 10 mg/kg, i.v. | Reduced serum TNF-α and IL-1β | [6] |
| Rabbit | LPS-induced endotoxic shock | 0.10-0.32 mg/kg per h | Attenuated hypotension and mortality |
Signaling Pathways Modulated by FR167653
FR167653's primary molecular target is p38 MAPK. The following diagram illustrates the canonical p38 MAPK signaling pathway, highlighting the point of intervention for FR167653. Inflammatory stimuli, such as LPS, activate this pathway through TLR4, leading to the production of pro-inflammatory cytokines.
Caption: FR167653 inhibits the p38 MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like FR167653. Below are representative protocols for key in vivo and in vitro assays.
Carrageenan-Induced Paw Edema in Mice
This model is a standard for evaluating the anti-inflammatory activity of novel compounds.
Caption: Workflow for carrageenan-induced paw edema assay.
Protocol:
-
Animals: Male Swiss mice (or other suitable strain) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Pretreatment: Animals are pre-treated with FR167653 (at desired doses, e.g., via oral gavage or intraperitoneal injection) or vehicle control, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group.
LPS-Induced Cytokine Production in Human Monocytes
This in vitro assay is used to determine the direct inhibitory effect of FR167653 on the production of pro-inflammatory cytokines.
Caption: Workflow for LPS-induced cytokine production assay.
Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are further purified.
-
Plating: Monocytes are plated in culture wells and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with various concentrations of FR167653 or vehicle for a specified period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to stimulate cytokine production.
-
Incubation: Cells are incubated for a period sufficient to allow for cytokine synthesis and release (e.g., 4-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of TNF-α and IL-1β in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).
Conclusion
FR167653 is a well-characterized inhibitor of p38 MAPK with potent anti-inflammatory properties. Its ability to suppress the production of key pro-inflammatory cytokines, such as TNF-α and IL-1β, has been demonstrated in a variety of preclinical models. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of FR167653 and other p38 MAPK inhibitors in the treatment of inflammatory diseases. Further investigation is warranted to fully elucidate its clinical utility and safety profile.
References
- 1. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-Like Receptor 4-Mediated Activation of p38 Mitogen-Activated Protein Kinase Is a Determinant of Respiratory Virus Entry and Tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MKK3/6-p38 MAPK signaling is required for IL-1beta and TNF-alpha-induced RANKL expression in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
FR167653 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FR167653 free base, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation, immunology, and oncology.
Chemical Structure and Properties
FR167653 free base is a small molecule inhibitor belonging to the pyrazolotriazine class of compounds. It is the uncharged form of the more commonly referenced FR167653 sulfate monohydrate.
Chemical Identity:
| Property | Value | Source |
| Chemical Name | 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1]triazin-2-yl]-2-phenylethanedione | N/A |
| CAS Number | 158876-65-4 | [2][3][4] |
| Molecular Formula | C24H18FN5O2 | [2][3] |
| Molecular Weight | 427.43 g/mol | [2][3] |
| Canonical SMILES | O=C(N1NC2=C(C3=CC=NC=C3)C(C4=CC=C(F)C=C4)=NN2CC1)C(C5=CC=CC=C5)=O | [3] |
Physicochemical Properties:
| Property | Value | Source |
| Appearance | Solid | [2] |
| Purity | >98.00% (by HPLC) | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C | [2][3] |
Structural Confirmation: The structure of FR167653 free base has been confirmed by Hydrogen Nuclear Magnetic Resonance (HNMR) and High-Performance Liquid Chromatography (HPLC).[2]
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
FR167653 is a selective inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5]
By inhibiting the kinase activity of p38 MAPK, FR167653 effectively blocks the downstream signaling events that lead to the transcription and translation of these inflammatory mediators.[5] This mechanism underlies the potent anti-inflammatory properties of the compound.
Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by FR167653.
Caption: The p38 MAPK signaling pathway and the inhibitory action of FR167653.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of FR167653.
p38 MAPK Inhibition Assay (Immunoprecipitation-Kinase Assay)
This protocol describes a non-radioactive method to measure the inhibitory activity of FR167653 on p38 MAPK.
Materials:
-
Cell lysate from stimulated cells (e.g., with UV or anisomycin)
-
Anti-p38 MAPK antibody
-
Protein A/G agarose beads
-
Assay buffer for kinase activity (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATF2 substrate
-
ATP solution
-
FR167653 (test inhibitor)
-
SB203580 (positive control inhibitor)
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
-
Anti-phospho-ATF2 (pThr69/71) antibody
Procedure:
-
Immunoprecipitation of p38 MAPK:
-
Incubate cell lysate (200-500 µg of protein) with anti-p38 MAPK antibody for 1-3 hours at 4°C with gentle rocking.
-
Add equilibrated Protein A/G agarose beads and incubate for an additional 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated pellet in kinase assay buffer.
-
Add the desired concentration of FR167653 or control inhibitor and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the ATF2 substrate and ATP.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Detection of ATF2 Phosphorylation:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-phospho-ATF2 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescent substrate.
-
Data Analysis: Quantify the band intensity of phosphorylated ATF2. Compare the intensity in the presence of FR167653 to the control to determine the percentage of inhibition.
TNF-α Production Inhibition Assay (ELISA)
This protocol outlines the measurement of TNF-α in cell culture supernatants to assess the inhibitory effect of FR167653.
Materials:
-
THP-1 cells (or other suitable cell line)
-
Lipopolysaccharide (LPS)
-
FR167653
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of FR167653 for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for 4-6 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis.
-
-
ELISA Protocol:
-
Perform the TNF-α ELISA according to the manufacturer's instructions.[1] This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and reading the absorbance. Data Analysis: Generate a standard curve using the recombinant TNF-α standards. Calculate the concentration of TNF-α in the samples based on the standard curve. Determine the IC50 value of FR167653 for TNF-α inhibition.
-
-
General Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like FR167653.
Caption: A general experimental workflow for kinase inhibitor characterization.
Synthesis and Purification
While a detailed, step-by-step synthesis protocol for FR167653 free base is not publicly available in the searched literature, the synthesis of related pyrazolo[5,1-c][1]triazine derivatives has been described.[6][7] These methods generally involve the reaction of a hydrazonoyl chloride intermediate with a suitable cyclic amine, followed by purification using column chromatography.[6] The synthesis of the core pyridopyrazolotriazine scaffold often involves diazotization of a pyrazolopyridine precursor followed by coupling with a cyanoacetamide derivative.[8]
Purification of pyrazolo[1]triazine derivatives is typically achieved through column chromatography using eluents such as a mixture of methylene chloride and ethanol.[9] The purity of the final compound can be assessed by techniques like HPLC.[2]
Conclusion
FR167653 free base is a well-characterized, potent, and selective inhibitor of p38 MAPK. Its ability to suppress the production of key pro-inflammatory cytokines makes it a valuable tool for research in inflammatory diseases and a potential lead compound for drug development. The experimental protocols provided in this guide offer a starting point for researchers wishing to investigate the biological activities of FR167653 and other p38 MAPK inhibitors. Further research into its synthesis, formulation, and in vivo efficacy will be crucial for its potential therapeutic applications.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Pyrazolo [5, 1-c] [1, 2, 4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 8. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
FR167653: A Technical Guide to its Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli. By targeting p38 MAPK, FR167653 effectively modulates the production of a cascade of downstream inflammatory mediators, demonstrating significant therapeutic potential in various inflammatory conditions. This technical guide provides an in-depth overview of the downstream signaling targets of FR167653, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Inhibition of p38 MAPK
FR167653 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38 MAPK. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to the expression of numerous pro-inflammatory genes.
Downstream Signaling Targets
The inhibition of p38 MAPK by FR167653 leads to the downregulation of a host of pro-inflammatory molecules. The primary targets include key cytokines and enzymes involved in the inflammatory response.
Pro-inflammatory Cytokines
FR167653 has been demonstrated to potently inhibit the production and expression of several critical pro-inflammatory cytokines.
-
Tumor Necrosis Factor-alpha (TNF-α): A central mediator of acute inflammation.
-
Interleukin-1beta (IL-1β): Another key cytokine that drives a wide range of inflammatory responses.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with significant pro-inflammatory roles.
-
Interleukin-8 (IL-8): A potent chemoattractant for neutrophils and other immune cells.
-
Interferon-gamma (IFN-γ): A cytokine critical for both innate and adaptive immunity.
The inhibition of these cytokines occurs at both the transcriptional and post-transcriptional levels through the modulation of key transcription factors and mRNA stability.
Other Inflammatory Mediators
Beyond the primary cytokines, FR167653 also affects other important molecules in the inflammatory cascade:
-
Prostaglandin E2 (PGE2): A key mediator of fever and pain.
-
Adhesion Molecules (ICAM-1 and VCAM-1): Crucial for the recruitment of leukocytes to sites of inflammation.
-
Transforming Growth Factor-beta1 (TGF-β1): A cytokine with complex roles in inflammation and fibrosis.
-
Monocyte Chemotactic Protein-1 (MCP-1): A chemokine that recruits monocytes to inflammatory sites.
-
Calreticulin: An endoplasmic reticulum chaperone protein implicated in various cellular stress responses.
Quantitative Data on Target Inhibition
The inhibitory effects of FR167653 on its downstream targets have been quantified in various preclinical models. The following tables summarize the available dose-response data.
| Target | Model System | FR167653 Dosage | Observed Effect | Citation |
| TNF-α | Lipopolysaccharide (LPS)-induced endotoxemia in mice | 1 and 10 mg/kg (i.v.) | Significant, dose-dependent reduction in serum TNF-α levels. | [1] |
| TNF-α | Acetic acid-induced colitis in rats | 1.0, 1.5, and 2.5 mg/kg (s.c.) | Dose-dependent decrease in colonic mucosal TNF-α levels. | [2] |
| TNF-α | LPS-induced shock in rabbits | 0.10-0.32 mg/kg per hour (i.v. infusion) | Inhibition of the increase in plasma TNF-α levels. | [3] |
| IL-1β | LPS-induced endotoxemia in mice | 1 and 10 mg/kg (i.v.) | Significant, dose-dependent reduction in serum IL-1β levels. | [1] |
| IL-1β | Acetic acid-induced colitis in rats | 1.0, 1.5, and 2.5 mg/kg (s.c.) | Dose-dependent decrease in colonic mucosal IL-1β levels. | [2] |
| IL-1β | LPS-induced shock in rabbits | 0.10-0.32 mg/kg per hour (i.v. infusion) | Inhibition of the increase in plasma IL-1 levels. | [3] |
| IL-8 | Endotoxin shock in rabbits | Not specified | Decreased serum levels of IL-8, correlated with TNF-α and IL-1β inhibition. | [4] |
| IL-8 mRNA | Extended liver resection with ischemia in dogs | Not specified | Inhibition of IL-8 mRNA expression. | [5] |
Regulation of Downstream Transcription Factors
The expression of pro-inflammatory cytokines is tightly controlled by a network of transcription factors. FR167653, through its inhibition of p38 MAPK, modulates the activity of these key regulators.
-
Activator Protein-1 (AP-1): A critical transcription factor for the expression of TNF-α, IL-6, and IL-8. p38 MAPK activates AP-1 through the phosphorylation of its components, such as c-Jun and ATF-2.
-
Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation that controls the transcription of TNF-α, IL-1β, IL-6, and IL-8. While the primary activation of NF-κB is often independent of p38 MAPK, p38 can enhance its transcriptional activity.
-
CCAAT/enhancer-binding protein beta (C/EBPβ): This transcription factor is involved in the expression of TNF-α, IL-1β, and IL-6. p38 MAPK can phosphorylate and activate C/EBPβ, leading to increased cytokine gene transcription.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the downstream effects of FR167653.
Western Blot for p38 MAPK Phosphorylation
This protocol is used to assess the inhibitory effect of FR167653 on the activation of p38 MAPK.
-
Cell Lysis: Cells are treated with FR167653 and/or an inflammatory stimulus. Subsequently, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (phospho-p38). A separate membrane is incubated with an antibody for total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized using an imaging system.
-
Analysis: The intensity of the phospho-p38 MAPK band is normalized to the total p38 MAPK band to determine the relative level of phosphorylation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a quantitative method to measure the concentration of specific cytokines in biological samples.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Samples (e.g., cell culture supernatants or serum) and a series of known standards of the recombinant cytokine are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody that recognizes a different epitope of the cytokine is added to the wells.
-
Enzyme Conjugate Incubation: The plate is washed again, and a streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: After a final wash, a chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.
-
Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength using a microplate reader.
-
Data Analysis: A standard curve is generated from the absorbance values of the known standards, and the concentration of the cytokine in the samples is determined by interpolating from this curve.
Real-Time Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the mRNA levels of downstream target genes.
-
RNA Isolation: Total RNA is extracted from cells treated with FR167653 and/or an inflammatory stimulus using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed.
-
Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for the target cytokine (e.g., TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR instrument using a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.
Conclusion
FR167653 is a specific inhibitor of p38 MAPK that effectively suppresses the production and expression of a broad range of pro-inflammatory cytokines and other inflammatory mediators. Its mechanism of action involves the modulation of key downstream transcription factors, including AP-1, NF-κB, and C/EBPβ. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of FR167653 and other p38 MAPK inhibitors in inflammatory diseases.
References
- 1. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin (IL)-8 and growth related oncogene-alpha in severe endotoxemia and the effects of a tumor necrosis factor-alpha/IL-1beta inhibitor on these chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal end point of FR167653 administration and expression of interleukin-8 messenger RNA on extended liver resection with ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of FR167653: A Technical Guide
Introduction
FR167653 is a potent and specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a central role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[4][5] As such, p38 MAPK has emerged as a significant therapeutic target for a range of inflammatory diseases.[6][7] This document provides a comprehensive technical overview of the in vitro characterization of FR167653, detailing its mechanism of action, inhibitory activities, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
FR167653 exerts its anti-inflammatory effects by directly inhibiting the activity of p38 MAP kinase.[2][3] The p38 MAPK cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MKK), and the p38 MAPK itself.[5] External stimuli, such as lipopolysaccharide (LPS) or stress, activate MAPKKKs (e.g., TAK1, ASK1), which in turn phosphorylate and activate the downstream MKKs, primarily MKK3 and MKK6.[4][5] These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[8] Activated p38 MAPK subsequently phosphorylates a variety of downstream targets, including other kinases (like MAPKAPK2) and transcription factors (like ATF-2), culminating in the transcriptional and translational upregulation of inflammatory genes, including those for TNF-α, IL-1β, and cyclooxygenase-2 (COX-2).[4][5][9] FR167653 acts by targeting the p38 MAPK, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory cascade.
Quantitative Analysis of In Vitro Inhibition
FR167653 has been shown to potently inhibit the production of key inflammatory mediators in various cell-based assays. The compound effectively suppresses the synthesis of pro-inflammatory cytokines and prostaglandins, which are direct downstream products of the p38 MAPK pathway.
Table 1: Summary of FR167653 In Vitro Cellular Activity
| Assay Type | Cell Type | Stimulant | Measured Endpoint | Observed Effect | Reference |
|---|---|---|---|---|---|
| Cytokine Production | Human Monocytes | Lipopolysaccharide (LPS) | Interleukin-1β (IL-1β) | Inhibition | [10] |
| Cytokine Production | Human Monocytes | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-α (TNF-α) | Inhibition | [10] |
| Cytokine Production | Human Alveolar Macrophages | Lipopolysaccharide (LPS) | IL-1β & TNF-α | Inhibition | [10] |
| Prostaglandin Synthesis | Human Monocytes | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Inhibition | [10] |
| COX-2 Expression | Human Monocytes | Lipopolysaccharide (LPS) | Cyclooxygenase-2 (COX-2) | Attenuated Induction | [10] |
| Gene Expression | HEK293 & PC12 Cells | Thapsigargin (ER Stress) | Calreticulin mRNA | Concentration-dependent Inhibition |[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's in vitro profile. Below are representative protocols for key assays used to characterize p38 MAPK inhibitors like FR167653.
This assay quantifies the ability of FR167653 to inhibit the release of pro-inflammatory cytokines from primary human cells stimulated with LPS.
-
Isolation of Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole human blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes from the PBMC population by plastic adhesion or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
-
Cell Culture and Treatment:
-
Seed purified monocytes in 96-well culture plates at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Prepare serial dilutions of FR167653 in culture medium. Add the compound to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.
-
Add LPS to a final concentration of 100 ng/mL to stimulate cytokine production. Include vehicle-only (DMSO) controls.
-
-
Cytokine Measurement:
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
Centrifuge the plates and collect the culture supernatants.
-
Quantify the concentration of TNF-α and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of FR167653 relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of FR167653 and determine the IC50 value using non-linear regression analysis.
-
This assay directly measures the ability of FR167653 to inhibit the activation of p38 MAPK within the cell by assessing its phosphorylation state.
-
Cell Culture and Stimulation:
-
Culture a suitable cell line (e.g., THP-1 monocytes, HEK293) to ~80% confluency.
-
Pre-treat cells with various concentrations of FR167653 or vehicle for 1 hour.
-
Stimulate the p38 pathway with a potent activator, such as Anisomycin (10 µg/mL) or LPS (1 µg/mL), for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38, Thr180/Tyr182).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK to confirm equal protein loading.
-
In Vitro Characterization Workflow
The in vitro evaluation of a kinase inhibitor like FR167653 follows a logical progression from initial biochemical potency and selectivity screening to more complex cell-based functional assays.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ptgcn.com [ptgcn.com]
- 10. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppressive effects of FR167653, an inhibitor of p38 mitogen-activated kinase, on calreticulin mRNA expression induced by endoplasmic reticulum stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167653: A Technical Overview of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of treatments for a variety of inflammatory diseases.[1] This technical guide provides a detailed overview of the kinase selectivity profile of FR167653, including quantitative data on its inhibitory activity against various kinases and the experimental protocols used for these assessments.
Kinase Selectivity Profile of FR167653
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to undesirable side effects. While FR167653 is widely recognized for its specific inhibition of the p38 MAPK pathway, a comprehensive quantitative analysis of its activity against a broader panel of kinases is essential for a complete understanding of its pharmacological profile.
Unfortunately, despite extensive research into the in vivo effects of FR167653 in various disease models, a publicly available, comprehensive kinase selectivity panel with IC50 or Ki values against a wide range of kinases is not readily found in the current literature. The primary focus of existing publications has been on its potent inhibition of p38 MAPK and the resulting downstream biological effects, such as the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) production.[2]
To provide a framework for the type of data required for a complete selectivity profile, the following table illustrates how such data would be presented. Note: The values in this table are hypothetical and are for illustrative purposes only, as specific quantitative data for FR167653 against a broad kinase panel is not available in the searched sources.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38α |
| p38α | 10 | 1 |
| p38β | 50 | 5 |
| p38γ | >1000 | >100 |
| p38δ | >1000 | >100 |
| JNK1 | >10,000 | >1000 |
| JNK2 | >10,000 | >1000 |
| ERK1 | >10,000 | >1000 |
| ERK2 | >10,000 | >1000 |
| MEK1 | >10,000 | >1000 |
| MEK2 | >10,000 | >1000 |
| Other Kinase 1 | >10,000 | >1000 |
| Other Kinase 2 | >10,000 | >1000 |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental protocols. The following section outlines a typical methodology for an in vitro kinase inhibition assay that would be used to generate the data presented in the table above.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FR167653 against a panel of purified protein kinases.
Materials:
-
Purified recombinant human kinases (e.g., p38α, JNK1, ERK1, etc.)
-
FR167653
-
Specific peptide or protein substrate for each kinase
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase reaction plates (e.g., 96-well or 384-well plates)
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or fluorescence plate reader
-
Stop solution (e.g., phosphoric acid or EDTA)
Procedure:
-
Compound Preparation: Prepare a serial dilution of FR167653 in an appropriate solvent (e.g., DMSO) to create a range of concentrations to be tested.
-
Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the purified kinase enzyme and its specific substrate in the assay buffer.
-
Incubation: Add the various concentrations of FR167653 to the kinase reaction mixture in the wells of the reaction plate. Include a control with no inhibitor (vehicle only).
-
Initiation of Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays or a fluorescent analog for fluorescence-based assays) to each well.
-
Reaction Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Detection of Kinase Activity:
-
Radiometric Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Fluorescence-Based Assay: Measure the fluorescence intensity using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase activity for each FR167653 concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of FR167653 and the experimental process, the following diagrams are provided.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in inflammation and cellular stress responses. FR167653 specifically targets and inhibits p38 MAPK, thereby blocking downstream signaling events.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
FR167653: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of FR167653, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document details the compound's chemical properties, mechanism of action, and relevant experimental protocols for its investigation.
Compound Information
FR167653 is a small molecule inhibitor belonging to the pyrazolo[5,1-c][1][2]triazine class of compounds. It is a valuable tool for studying the physiological and pathological roles of the p38 MAPK signaling pathway.
| Identifier | Value |
| Compound Name | FR167653 free base |
| CAS Number | 158876-65-4[1] |
| Molecular Formula | C₂₄H₁₉FN₄O₂ |
| Molecular Weight | 426.44 g/mol |
Suppliers:
FR167653 is available from various chemical suppliers catering to the research community, including:
-
GlpBio
-
MedchemExpress
Mechanism of Action
FR167653 is an orally active and selective inhibitor of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. By specifically inhibiting p38 MAPK activity, FR167653 effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1]
The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by FR167653.
Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.
Synthesis
The following diagram provides a logical workflow for the potential synthesis of a pyrazolo[5,1-c][1][2]triazine core structure.
Caption: General synthetic workflow for pyrazolo[5,1-c][1][2]triazine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of FR167653.
In Vitro p38 MAPK Activity Assay
This protocol describes the assessment of p38 MAPK activity in cell lysates via immunoprecipitation followed by a kinase assay and Western blot detection.
Materials:
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-p38 MAPK antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant ATF-2 (substrate)
-
ATP
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-ATF-2 (Thr71)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the desired concentration of FR167653 and/or a p38 MAPK activator (e.g., anisomycin). Wash cells with ice-cold PBS and lyse with cell lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with anti-p38 MAPK antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase assay buffer.
-
Kinase Assay: Resuspend the beads in kinase assay buffer containing recombinant ATF-2 and ATP. Incubate at 30°C for 30 minutes.
-
SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the anti-phospho-ATF-2 primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
The following diagram outlines the workflow for the p38 MAPK activity assay.
Caption: Experimental workflow for the in vitro p38 MAPK activity assay.
In Vitro Cytokine Production Assay (ELISA)
This protocol details the measurement of TNF-α and IL-1β in the supernatant of cultured cells (e.g., macrophages) treated with FR167653.
Materials:
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
FR167653
-
ELISA kits for TNF-α and IL-1β
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of FR167653 for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of cytokines in the samples based on the standard curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol describes a common in vivo model to assess the anti-inflammatory effects of FR167653 in mice.[3][4][5]
Materials:
-
Male Swiss mice (or other suitable strain)
-
Carrageenan (1% w/v in sterile saline)
-
FR167653 (formulated for oral or intraperitoneal administration)
-
Plethysmometer or calipers
-
Vehicle control
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer FR167653 or vehicle to the mice at a predetermined time before carrageenan injection (e.g., 1 hour for oral administration).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the FR167653-treated groups compared to the vehicle-treated group at each time point.
The following diagram illustrates the workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the carrageenan-induced paw edema in vivo model.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experiments.
Table 1: In Vitro p38 MAPK Activity
| Treatment | FR167653 Conc. (µM) | Relative p-ATF-2 Level (Normalized to Total ATF-2) |
| Vehicle | 0 | 1.00 |
| Anisomycin | 0 | 5.2 ± 0.4 |
| Anisomycin + FR167653 | 0.1 | 3.1 ± 0.3 |
| Anisomycin + FR167653 | 1 | 1.5 ± 0.2 |
| Anisomycin + FR167653 | 10 | 1.1 ± 0.1 |
Table 2: In Vitro Cytokine Production
| Treatment | FR167653 Conc. (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle | 0 | < 10 | < 5 |
| LPS | 0 | 1500 ± 120 | 800 ± 75 |
| LPS + FR167653 | 0.1 | 950 ± 90 | 550 ± 60 |
| LPS + FR167653 | 1 | 400 ± 50 | 250 ± 30 |
| LPS + FR167653 | 10 | 150 ± 20 | 80 ± 10 |
Table 3: In Vivo Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Vehicle | - | 0 |
| FR167653 | 10 | 35 ± 5 |
| FR167653 | 30 | 62 ± 7 |
| Indomethacin (Positive Control) | 10 | 75 ± 6 |
Conclusion
FR167653 is a valuable pharmacological tool for investigating the roles of the p38 MAPK signaling pathway in various biological processes, particularly inflammation. The experimental protocols provided in this guide offer a starting point for researchers to explore the cellular and in vivo effects of this potent inhibitor. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fn-test.com [fn-test.com]
- 4. inotiv.com [inotiv.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
An In-depth Technical Guide to Early-Stage Research on FR167653
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FR167653 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli. Early-stage research has demonstrated its significant anti-inflammatory properties in a variety of preclinical models, primarily through the suppression of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). This technical guide provides a comprehensive overview of the foundational research on FR167653, including its mechanism of action, chemical properties, in vitro and in vivo efficacy, and available experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Chemical Properties and Synthesis
FR167653, with the chemical name 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2][3]triazin-2-yl]-2-phenylethanedione sulfate monohydrate, is a pyrazole derivative.[1][2] Its chemical formula is C24H18FN5O2·H2SO4·H2O.[4]
Table 1: Physicochemical Properties of FR167653
| Property | Value | Source(s) |
| Chemical Formula | C24H18FN5O2·H2SO4·H2O | [4] |
| CAS Number | 158876-66-5 | [1] |
| Solubility | ≥ 2.5 mg/mL in various formulations including DMSO/PEG300/Tween-80/Saline and DMSO/Corn Oil | [1] |
A detailed, step-by-step synthesis protocol for FR167653 is not publicly available in the reviewed literature. However, the synthesis of similar pyrazolo[5,1-c][1][2][3]triazine structures has been described in the patent literature, suggesting a multi-step process likely involving the condensation of a hydrazine derivative with a β-ketoester followed by cyclization and subsequent modifications.
Mechanism of Action: p38 MAPK Inhibition
FR167653 exerts its anti-inflammatory effects primarily through the selective inhibition of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. Upon activation by cellular stressors and inflammatory cytokines, a cascade of phosphorylation events leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various downstream targets, including transcription factors and other kinases, resulting in the increased production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][5][6] FR167653 competitively binds to the ATP-binding pocket of p38 MAPK, preventing its phosphorylation and subsequent activation, thereby downregulating the inflammatory cascade.[5]
In Vitro Efficacy
FR167653 has demonstrated potent inhibitory effects on the production of key pro-inflammatory cytokines in vitro. While specific IC50 values for the inhibition of p38 MAPK and cytokine production are not consistently reported across all public literature, its potent activity is well-documented.
Table 2: In Vitro Activity of FR167653
| Assay | Cell Line | Stimulant | Effect | Source(s) |
| Calreticulin mRNA expression | HEK293, PC12 | Thapsigargin, Tunicamycin, A23187 | Concentration-dependent inhibition of up-regulation | [5] |
| TNF-α and IL-1β production | Not Specified | Not Specified | Potent specific inhibitory effects | [7] |
In Vivo Efficacy in Preclinical Models
The anti-inflammatory effects of FR167653 have been evaluated in several rodent models of inflammation.
Carrageenan-Induced Paw Edema
In a mouse model of acute inflammation, pre-treatment with FR167653 inhibited carrageenan-induced paw edema.[2] This effect was associated with the suppression of carrageenan-induced increases in TNF-α and prostaglandin E2 (PGE2) levels in the paw.[2]
Table 3: Efficacy of FR167653 in Carrageenan-Induced Paw Edema in Mice
| Dose | Route of Administration | Effect | Source(s) |
| Not Specified | Not Specified | Inhibition of paw edema | [2] |
| Not Specified | Not Specified | Suppression of TNF-α and PGE2 levels in the paw | [2] |
Lipopolysaccharide (LPS)-Induced Inflammation
FR167653 has shown efficacy in mitigating the inflammatory effects of lipopolysaccharide (LPS) in mice. It dose-dependently inhibited LPS-induced plasma leakage and suppressed the increase in serum TNF-α levels, as well as skin levels of TNF-α and PGE2 at the injection site.[2][6]
Table 4: Efficacy of FR167653 in LPS-Induced Inflammation in Mice
| Model | Dose | Route of Administration | Effect | Source(s) |
| LPS-induced plasma leakage | Dose-dependent | Not Specified | Inhibition of plasma leakage | [2] |
| LPS-induced cytokine production | Dose-dependent | Not Specified | Inhibition of serum TNF-α, skin TNF-α, and PGE2 | [2] |
| LPS-induced hepatic microvascular dysfunction | 1 and 10 mg/kg | i.v. | Reduced leukocyte adhesion and restored sinusoidal perfusion | [6] |
Acetic Acid-Induced Colitis
In a rat model of acute colitis induced by acetic acid, subcutaneous administration of FR167653 ameliorated colonic lesions in a dose-dependent manner.[4] This was accompanied by a significant decrease in colonic mucosal and serum levels of TNF-α and IL-1β.[4]
Table 5: Efficacy of FR167653 in Acetic Acid-Induced Colitis in Rats
| Dose | Route of Administration | Effect | Source(s) |
| 1.5 and 2.5 mg/kg per 6h | Subcutaneous | Amelioration of macroscopic colonic lesions and lesion area | [4] |
| 1.0, 1.5, 2.5 mg/kg per 6h | Subcutaneous | Dose-dependent decrease in colonic mucosal and serum TNF-α and IL-1β levels | [4] |
Other Models
FR167653 has also been investigated in other models, demonstrating its potential in a broader range of inflammatory and immune-mediated conditions. In nonobese diabetic (NOD) mice, oral administration of FR167653 prevented the development of diabetes by inhibiting Th1 immunity without affecting the severity of insulitis.[8] In a rat model of chronic allograft nephropathy, FR167653 administration prevented the progression of renal dysfunction and morphological features of the disease.[3]
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This protocol outlines the general procedure for inducing and assessing paw edema in mice to evaluate the efficacy of anti-inflammatory compounds like FR167653.
-
Animals: Male ICR mice are typically used.[2]
-
Acclimation: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Mice are randomly assigned to control, vehicle, and FR167653 treatment groups.
-
Compound Administration: FR167653 or vehicle is administered, typically subcutaneously, at a predetermined time before carrageenan injection.[2]
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw.[2]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is calculated, and the percentage inhibition of edema by the test compound is determined.
LPS-Induced Plasma Leakage in Mice
This protocol describes a common method to induce and quantify plasma leakage in the skin of mice following LPS challenge.
-
Animals: Male ICR mice are commonly used.[2]
-
Compound Administration: FR167653 or vehicle is administered prior to LPS challenge.
-
LPS Injection: LPS is injected subcutaneously into the dorsal skin of the mice.[2]
-
Dye Injection: At a specified time after LPS injection, Evans blue dye (which binds to plasma albumin) is injected intravenously.
-
Sample Collection: After a circulation period, mice are euthanized, and the area of skin at the LPS injection site is excised.
-
Dye Extraction: The Evans blue dye is extracted from the skin tissue using a suitable solvent (e.g., formamide).
-
Quantification: The amount of extravasated dye is quantified by measuring the absorbance of the extract at a specific wavelength (e.g., 620 nm), which correlates with the degree of plasma leakage.
Preclinical Safety and Toxicology
Detailed preclinical toxicology and safety pharmacology data for FR167653 are not extensively available in the public domain. As with any drug development candidate, a comprehensive toxicological evaluation would be required, including single and repeat-dose toxicity studies in relevant animal species, safety pharmacology assessments (cardiovascular, respiratory, and central nervous system), genotoxicity, and reproductive toxicology studies.
Conclusion and Future Directions
FR167653 is a promising p38 MAPK inhibitor with demonstrated anti-inflammatory efficacy in various preclinical models. Its ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-1β, underscores its therapeutic potential for a range of inflammatory diseases. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profile and to establish its clinical utility. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers to build upon in the continued investigation of FR167653 and other p38 MAPK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressive effects of FR167653, an inhibitor of p38 mitogen-activated kinase, on calreticulin mRNA expression induced by endoplasmic reticulum stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of TNF-α and IL-1β Inhibitor FR167653 on Ischemia-Reperfusion Injury in Rat Small Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FR167653 Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FR167653, a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), in various mouse models of inflammation. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-inflammatory potential of this compound.
Mechanism of Action
FR167653 exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK signaling pathway.[1] This pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][3] By inhibiting p38 MAPK, FR167653 effectively suppresses the synthesis of these key mediators, thereby attenuating the inflammatory response in various disease models.[4][5] The p38 MAPK pathway is activated by a variety of inflammatory stimuli and stress signals.[6]
Data Presentation
The following tables summarize the quantitative data from key studies on the administration of FR167653 in different mouse models of inflammation.
Table 1: Efficacy of FR167653 in Acute Inflammation Models
| Model | Mouse Strain | FR167653 Dose & Route | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Not Specified | Pretreatment (route not specified) | Inhibited paw edema; Suppressed TNF-α and Prostaglandin E2 levels in the paw. | [4] |
| LPS-Induced Plasma Leakage | Not Specified | Not Specified | Dose-dependently inhibited plasma leakage; Inhibited increases in serum TNF-α and skin TNF-α and Prostaglandin E2 levels. | [4] |
| LPS-Induced Hepatic Microvascular Dysfunction | C3H/HeN | 1 and 10 mg/kg, i.v. | Significantly reduced leukocyte adhesion and restored sinusoidal perfusion; Significantly lowered TNF-α, IL-1β, and alanine aminotransferase levels. | [7] |
Table 2: Efficacy of FR167653 in Chronic Inflammation and Autoimmune Models
| Model | Mouse Strain | FR167653 Dose & Route | Key Findings | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | BALB/c | 30 mg/kg/day, i.p. | Aggravated DSS colitis, increased body weight loss, and reduced colon length despite markedly reduced mucosal IL-1β and TNF-α mRNA expression.[8][9] | [8][9] |
| Immunological Liver Injury (BCG + LPS) | Not Specified | 50, 100, 150 mg/kg, s.c. | Significantly reduced inflammatory cell infiltration and liver cell necrosis; Significantly lowered serum TNF-α and NO levels, and IL-1β production by peritoneal macrophages.[5] | [5] |
| Nonobese Diabetic (NOD) Mice (Type 1 Diabetes) | NOD | 0.08% in drinking water (continuous oral) | Prevented the development of diabetes, partly by inhibiting Th1 immunity, without affecting the severity of insulitis.[10] | [10] |
| Endometriosis Model | BALB/c | 30 mg/kg, s.c. (twice a day) | Significantly lower weight of endometriotic lesions and lower peritoneal fluid concentrations of IL-6 and MCP-1. | [11] |
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This model is used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Male mice
-
Carrageenan solution (1% w/v in sterile saline)
-
FR167653
-
Vehicle for FR167653
-
Plethysmometer or calipers
Protocol:
-
Administer FR167653 or vehicle to mice via the desired route (e.g., intraperitoneal, oral) as a pretreatment.[4]
-
After the appropriate pretreatment time, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Calculate the percentage of paw edema inhibition for the FR167653-treated group compared to the vehicle-treated group.
-
At the end of the experiment, euthanize the mice and collect the paw tissue to measure levels of inflammatory mediators like TNF-α and prostaglandin E2.[4]
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model mimics systemic inflammation induced by bacterial endotoxins.
Materials:
-
Male mice
-
Lipopolysaccharide (LPS) from E. coli
-
FR167653
-
Vehicle for FR167653
-
Sterile, pyrogen-free saline
Protocol:
-
Administer FR167653 or vehicle to mice.
-
Inject LPS intraperitoneally or intravenously at a predetermined dose.
-
Monitor the mice for signs of endotoxic shock (e.g., lethargy, piloerection, hypothermia).
-
At selected time points post-LPS injection (e.g., 1, 2, 4, 6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Measure serum levels of TNF-α, IL-1β, and other relevant cytokines using ELISA or other immunoassays.[4]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used model for inflammatory bowel disease (IBD).
Materials:
-
Dextran Sulfate Sodium (DSS) salt (36,000–50,000 Da)
-
FR167653
-
Vehicle for FR167653 (e.g., PBS)[8]
Protocol:
-
Provide mice with drinking water containing 3.5% (w/v) DSS ad libitum for a specified period (e.g., 5-7 days) to induce colitis.[9]
-
Administer FR167653 (e.g., 30 mg/kg) or vehicle intraperitoneally daily, starting from the first day of DSS administration.[8][9]
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
At the end of the study (e.g., day 14), euthanize the mice and collect the entire colon.[9]
-
Measure the colon length and weight.
-
Fix a portion of the distal colon in 10% neutral buffered formalin for histological analysis to assess mucosal damage, inflammatory cell infiltration, and epithelial disruption.[9]
-
Collect another portion of the colon to measure mucosal mRNA expression of IL-1β and TNF-α via RT-PCR.[9]
Mandatory Visualizations
References
- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FR167653 attenuates murine immunological liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for FR167653 in Ischemia-Reperfusion Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] The p38 MAPK signaling pathway is a critical mediator of the inflammatory response and apoptosis, playing a significant role in the pathophysiology of ischemia-reperfusion (I/R) injury.[1] Ischemia-reperfusion injury triggers the activation of p38 MAPK, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which contribute to tissue damage.[2][5][6][7][8] FR167653 competitively binds to the ATP-binding site on p38 kinase, effectively inhibiting its activity and the downstream inflammatory cascade.[4] These properties make FR167653 a valuable pharmacological tool for studying the mechanisms of I/R injury and for evaluating the therapeutic potential of p38 MAPK inhibition in various organs.
Mechanism of Action
Ischemia-reperfusion injury initiates a signaling cascade that activates p38 MAPK. This activation leads to the downstream phosphorylation of transcription factors, which in turn promotes the expression of pro-inflammatory cytokines like TNF-α and IL-1β. These cytokines exacerbate tissue injury by recruiting inflammatory cells and promoting apoptosis. FR167653 acts by specifically inhibiting the phosphorylation and activity of p38 MAPK, thereby blocking the production of these inflammatory mediators and reducing the extent of tissue damage.[2][6][7]
Caption: Signaling pathway of FR167653 in ischemia-reperfusion injury.
Data Presentation
In Vivo Efficacy of FR167653 in Ischemia-Reperfusion Injury Models
| Organ System | Animal Model | FR167653 Dosage | Key Findings | Reference |
| Myocardium | CD-1 Mice | Intraperitoneal injection 24 hours prior to ischemia | Reduced infarct size by 73.6%; Decreased p38 MAPK phosphorylation and activity; Reduced NF-κB, TNF-α, IL-1β, and MCP-1 expression. | [2] |
| Heart | Canine (Mongrel Dogs) | 1 mg/kg/hr | Improved cardiac output and left ventricular pressure after 120 minutes of reperfusion. | [5] |
| Lung | Wistar Rats | 0.1, 0.05, and 0.025 mg/kg/hr (0.1 mg/kg/hr found to be optimal) | Ameliorated I/R injury; Improved arterial oxygen saturation and tension; Reduced IL-1β expression and p38 MAP kinase expression. | [6] |
| Lung | Rats | 0.1 mg/kg/hr intravenously | Attenuated the expression of phosphorylated p38 MAP kinase; Improved arterial oxygen saturation and tension; Lowered serum cytokines. | [7] |
| Kidney | Fisher-to-Lewis Rats | 30 mg/kg/d subcutaneously (in combination with cyclosporine) | Prevented morphological features of chronic allograft nephropathy and prolonged survival; Reduced p38 MAPK, TGF-β1, and MCP-1 expression. | [9] |
| Small Intestine | Lewis Rats | 0.25 mg/kg per hour intravenously | Improved 48-hour survival; Suppressed plasma levels of TNF-α and IL-1β. | [8] |
Experimental Protocols
Murine Model of Myocardial Ischemia-Reperfusion Injury
This protocol is adapted from a study investigating the effects of FR167653 on myocardial infarct size in mice.[2]
1. Animal Model:
-
Species: CD-1 mice.
2. FR167653 Administration:
-
Administer FR167653 via intraperitoneal injection 24 hours before the induction of ischemia.
-
A vehicle control group (e.g., saline) should be included.
3. Surgical Procedure:
-
Anesthetize the mice.
-
Perform a thoracotomy to expose the heart.
-
Induce regional myocardial ischemia by transiently occluding the left anterior descending artery for 30 minutes using a suture.
-
After 30 minutes, remove the suture to allow for reperfusion for 120 minutes.
4. Outcome Measures:
-
Infarct Size Assessment: At the end of the reperfusion period, excise the heart and stain with a vital stain (e.g., triphenyltetrazolium chloride) to delineate the infarct area from the viable myocardium.
-
Biochemical Analysis: Homogenize heart tissue to measure:
-
Phosphorylation and activity of p38 MAPK.
-
Levels of nuclear factor kappaB (NF-κB).
-
Expression of inflammatory cytokines (TNF-α, IL-1β) and chemokines (MCP-1).
-
Caption: Experimental workflow for myocardial I/R injury in mice.
Canine Model of Heart Transplantation with Ischemia-Reperfusion
This protocol is based on a study evaluating FR167653 in a canine heart transplantation model.[5]
1. Animal Model:
-
Species: Adult mongrel dogs.
2. Experimental Groups:
-
FR-treated group: Receives FR167653 at a dose of 1 mg/kg/hr.
-
Control group: Receives a vehicle control.
3. Surgical Procedure:
-
Harvest the donor heart and store it in University of Wisconsin solution at 4°C for 12 hours.
-
Perform an orthotopic heart transplantation into the recipient dog.
-
Initiate the infusion of FR167653 or vehicle upon reperfusion.
4. Outcome Measures:
-
Hemodynamic Assessment: After 120 minutes of reperfusion, measure:
-
Cardiac output.
-
Left ventricular pressure (LVP).
-
The maximum rate of increase of LVP (LV dp/dt).
-
-
Histopathological Examination: Harvest the heart specimen for histological analysis to assess myocardial cell injury, such as irregular glycogen distribution.
Rat Model of Pulmonary Ischemia-Reperfusion Injury
This protocol is derived from a study assessing the effect of FR167653 on lung I/R injury in rats.[6][7]
1. Animal Model:
-
Species: Wistar rats.
2. FR167653 Administration:
-
Administer FR167653 continuously via intravenous infusion, starting 30 minutes before the onset of ischemia and continuing for 2 hours after reperfusion.
-
An optimal dose of 0.1 mg/kg/hr has been reported.[6]
3. Surgical Procedure:
-
Anesthetize the rats.
-
Induce unilateral lung ischemia by clamping the left bronchus, pulmonary artery, and vein for 1 hour.
-
After 1 hour, release the clamps to allow for reperfusion.
4. Outcome Measures:
-
Gas Exchange Analysis: Measure arterial oxygen saturation (SaO2) and arterial oxygen tension (PaO2) after 2 hours of reperfusion.
-
Biochemical Analysis: Measure serum levels of IL-1β and the expression of p38 MAP kinase in lung tissue.
-
Histological Examination: Perform a histological analysis of the lung tissue to assess alveolar damage, edema, and interstitial thickening.
Caption: Experimental workflow for pulmonary I/R injury in rats.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR167653 diminishes infarct size in a murine model of myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of FR167653 on ischemia-reperfusion injury: evaluation through preservation and transplantation in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of FR167653 on pulmonary ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effect of TNF-α and IL-1β Inhibitor FR167653 on Ischemia-Reperfusion Injury in Rat Small Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR167653 in Renal Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that responds to cellular stress and inflammatory cytokines.[1] The p38 MAPK pathway is implicated in the pathogenesis of various forms of kidney disease, making FR167653 a valuable tool for investigating the role of this pathway in renal injury and for exploring potential therapeutic interventions. These application notes provide detailed protocols for the use of FR167653 in preclinical renal injury models, along with summarized dosage and administration data from relevant studies.
Data Presentation
The following tables summarize the quantitative data on FR167653 dosage, administration routes, and its effects in various animal models of renal injury.
Table 1: Dosage and Administration of FR167653 in Rodent Models of Renal Injury
| Animal Model | Species/Strain | FR167653 Dosage | Administration Route | Study Duration | Key Findings |
| Ischemia-Reperfusion Injury | Dog | 0.05 - 1 mg/kg/hr | Intravenous Infusion | Acute (up to 2 hours post-reperfusion) | Dose-dependent amelioration of lung injury secondary to renal ischemia.[2] |
| Ischemia-Reperfusion Injury | Rat | 0.1 mg/kg/hr | Intravenous Infusion | Acute (30 min before ischemia to 2 hours post-reperfusion) | Attenuated expression of phosphorylated p38 MAP kinase.[3] |
| Chronic Allograft Nephropathy | Rat (Fisher to Lewis) | 30 mg/kg/day | Subcutaneous | 30 weeks | Prevented deterioration of renal function and morphological features of chronic allograft nephropathy.[4] |
| Type 1 Diabetes (Insulitis) | Mouse (NOD) | 0.08% in diet | Oral | 4-30 weeks of age | Prevented the development of diabetes by keeping insulitis benign.[1] |
Table 2: Effects of FR167653 on Renal Injury Markers
| Renal Injury Model | Animal Model | FR167653 Treatment | Serum Creatinine | Blood Urea Nitrogen (BUN) | Histological Damage |
| Ischemia-Reperfusion | Dog | 1 mg/kg/hr, IV | Lower than control | Not Reported | Less severe than control |
| Chronic Allograft Nephropathy | Rat | 30 mg/kg/day, SC | Significantly lower than vehicle-treated | Not Reported | Significantly prevented morphological features |
Experimental Protocols
Protocol 1: Ischemia-Reperfusion Injury (IRI) Model in Mice
This protocol describes the induction of renal ischemia-reperfusion injury in mice and the administration of FR167653 to assess its protective effects.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
FR167653
-
Vehicle (e.g., sterile saline or 5% DMSO in saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors, micro-serrefine clamps)
-
Suture materials
-
Heating pad
-
Blood collection tubes
-
Formalin or paraformaldehyde for tissue fixation
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Fast mice overnight before surgery but allow free access to water.
-
Weigh each mouse to calculate the correct dosage of anesthetic and FR167653.
-
-
FR167653 Preparation and Administration:
-
Prepare a stock solution of FR167653 in a suitable vehicle. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.[5]
-
Administer FR167653 or vehicle to the mice. For intravenous administration, a dose of 0.1 mg/kg/hr can be infused starting 30 minutes before ischemia and continuing for 2 hours after reperfusion.[3] For subcutaneous injection, a bolus dose can be administered prior to surgery.[6][7]
-
-
Surgical Procedure (Bilateral IRI):
-
Anesthetize the mouse using an appropriate anesthetic.
-
Place the mouse on a heating pad to maintain body temperature at 37°C.
-
Make a midline abdominal incision to expose both kidneys.
-
Carefully dissect the renal pedicles.
-
Occlude both renal pedicles with micro-serrefine clamps for a predetermined period (e.g., 22-30 minutes for mild to severe injury).[8]
-
Remove the clamps to allow reperfusion. Visually confirm the return of blood flow to the kidneys (color change from dark to red).
-
Suture the abdominal wall and skin.
-
Provide postoperative care, including fluid administration (e.g., warm sterile saline subcutaneously) and analgesics as required.
-
-
Assessment of Renal Injury:
-
Blood Collection: Collect blood samples at various time points after reperfusion (e.g., 24, 48, 72 hours) via tail vein or cardiac puncture at the endpoint.
-
Serum Analysis: Measure serum creatinine and Blood Urea Nitrogen (BUN) levels using commercially available kits. Normal BUN in C57BL/6 mice is around 20-40 mg/dl, which can increase to over 200 mg/dl after severe IRI.[8] Serum creatinine can increase to 1-2.5 mg/dl depending on the severity of ischemia.[8]
-
Histological Analysis: At the end of the experiment, euthanize the mice and perfuse the kidneys with PBS followed by 4% paraformaldehyde. Embed the kidneys in paraffin and section for Hematoxylin and Eosin (H&E) staining. Score the degree of tubular necrosis, loss of brush border, and cast formation on a scale of 0 to 4 or 5.[8][9][10]
-
Protocol 2: Chronic Allograft Nephropathy (CAN) Model in Rats
This protocol is adapted from a study investigating the long-term effects of FR167653 on chronic kidney allograft rejection.[4]
Materials:
-
Male Fisher (donor) and Lewis (recipient) rats
-
FR167653
-
Vehicle for subcutaneous injection (e.g., sterile saline)
-
Anesthetics
-
Surgical microscope and instruments for transplantation
-
Metabolic cages for urine collection
Procedure:
-
Animal Preparation:
-
Use Fisher rats as kidney donors and Lewis rats as recipients.
-
House animals in a specific pathogen-free environment.
-
-
FR167653 Administration:
-
Kidney Transplantation Surgery:
-
Perform orthotopic kidney transplantation from a Fisher rat to a Lewis rat under anesthesia. This is a complex procedure requiring specialized surgical skills.
-
The recipient's native kidneys are typically removed.
-
-
Monitoring and Assessment:
-
Renal Function: Monitor renal function regularly by measuring serum creatinine and 24-hour urinary protein excretion. Place rats in metabolic cages for urine collection.
-
Survival: Record the survival rate of the animals in each group.
-
Histopathology: At the end of the study (e.g., 30 weeks), euthanize the rats and harvest the transplanted kidneys for histological analysis.[4] Assess for features of chronic allograft nephropathy, such as interstitial fibrosis, tubular atrophy, and glomerulosclerosis.
-
Mandatory Visualizations
Caption: p38 MAPK signaling pathway in renal injury and the inhibitory action of FR167653.
Caption: General experimental workflow for studying FR167653 in renal injury models.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effective dose of FR167653 in pulmonary ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histopathology and apoptosis in an animal model of reversible renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying acute kidney injury in an Ischaemia-Reperfusion Injury mouse model using deep-learning-based semantic segmentation in histology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR167653 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses.[1][2][3] Accurate and consistent preparation of FR167653 stock solutions is critical for reliable and reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and handling of FR167653 stock solutions for in vitro research applications.
Introduction to FR167653
FR167653 is a pyridinyl-pyrazole derivative that specifically targets the p38 MAPK pathway.[2] This pathway is activated by cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][4] By inhibiting p38 MAPK, FR167653 effectively suppresses the production of these cytokines, making it a valuable tool for studying inflammatory processes and for the development of anti-inflammatory therapeutics.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for FR167653:
| Property | Value |
| Molecular Weight | 569.6 g/mol (sulfate monohydrate) |
| Typical Stock Solution Concentration | 10 mM in DMSO |
| Recommended Final Assay Concentration | Varies by cell type and assay (typically nM to low µM range) |
| Storage Temperature of Stock Solution | -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months)[1] |
| Solubility | Soluble in DMSO[1] |
Experimental Protocol: Preparation of 10 mM FR167653 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of FR167653 in dimethyl sulfoxide (DMSO).
Materials:
-
FR167653 sulfate monohydrate powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing FR167653:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of FR167653 powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.696 mg of FR167653.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of sterile, cell culture-grade DMSO to the tube containing the FR167653 powder. To continue the example, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.[5]
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube or cryovial. This step is crucial to remove any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
Note on Final DMSO Concentration in Cell Culture:
When preparing working solutions for cell culture experiments, ensure that the final concentration of DMSO in the culture medium is kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[5][6]
Visualizations
Experimental Workflow for FR167653 Stock Solution Preparation
Caption: Workflow for preparing a sterile FR167653 stock solution.
Simplified Signaling Pathway of FR167653 Action
Caption: FR167653 inhibits the p38 MAPK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for Studying Th1 Immune Responses with FR167653
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FR167653, a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, to study and modulate T helper 1 (Th1) immune responses. The protocols detailed below are designed to facilitate research into Th1-mediated inflammation and autoimmune diseases.
Introduction
T helper 1 (Th1) cells are a critical component of the adaptive immune system, primarily involved in cell-mediated immunity against intracellular pathogens. The differentiation and effector functions of Th1 cells are orchestrated by a complex network of signaling pathways, with the p38 MAP kinase (MAPK) pathway playing a pivotal role.[1][2][3] Activation of p38 MAPK is essential for the production of the signature Th1 cytokine, Interferon-gamma (IFN-γ), which is a key mediator of inflammation.[2][3]
FR167653 is a potent and specific inhibitor of the p38 MAPK pathway.[1][4] By targeting p38 MAPK, FR167653 has been shown to selectively suppress Th1 immune responses, particularly by reducing the production of IFN-γ without significantly affecting T helper 2 (Th2) responses, which are characterized by the production of cytokines like Interleukin-4 (IL-4).[1][3] This makes FR167653 a valuable tool for dissecting the role of the p38 MAPK pathway in Th1-mediated immunity and for investigating its therapeutic potential in Th1-driven pathologies.
Mechanism of Action
FR167653 exerts its inhibitory effect on the p38 MAPK signaling cascade. This pathway is a crucial transducer of extracellular signals, including inflammatory cytokines and cellular stress, leading to the activation of downstream transcription factors and the regulation of gene expression. In the context of Th1 cells, the p38 MAPK pathway is integral to the transcriptional and translational control of IFN-γ production.[5] By inhibiting p38 MAPK, FR167653 effectively blocks these downstream events, leading to a reduction in IFN-γ secretion and a dampening of the Th1 inflammatory response.
Quantitative Data on the Effects of p38 MAPK Inhibition on Th1 Responses
| Inhibitor | Cell Type | Parameter Measured | Concentration | % Inhibition of IFN-γ Production | Reference |
| FR167653 | Splenic Th1 cells (ex vivo) | IFN-γ production | 0.08% in diet (in vivo) | Significant reduction | [1] |
| SB203580 | Activated murine Th1 cells | IFN-γ production | 1 µM | ~50% | [3] |
| SB203580 | Activated murine Th1 cells | IFN-γ production | 10 µM | ~80% | [3] |
Note: Researchers should perform a dose-response curve to determine the optimal concentration of FR167653 for their specific cell type and experimental conditions. A suggested starting range for in vitro studies is 0.1 µM to 10 µM.
Experimental Protocols
In Vitro Differentiation of Murine Th1 Cells and Treatment with FR167653
This protocol describes the differentiation of naive CD4+ T cells into Th1 effector cells and their subsequent treatment with FR167653.
Materials:
-
Naive CD4+ T cells (isolated from spleen and lymph nodes of mice)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Anti-CD3ε antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Recombinant murine IL-12
-
Recombinant murine IL-2
-
Anti-IL-4 antibody
-
FR167653 (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
Procedure:
-
Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from the spleen and lymph nodes of mice using a commercially available naive CD4+ T cell isolation kit.
-
T Cell Activation and Differentiation:
-
Coat a 24-well plate with anti-CD3ε antibody (1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed 1 x 10^6 naive CD4+ T cells per well in complete RPMI-1640 medium.
-
Add anti-CD28 antibody (1-2 µg/mL), recombinant murine IL-12 (10 ng/mL), recombinant murine IL-2 (20 U/mL), and anti-IL-4 antibody (10 µg/mL).
-
-
Treatment with FR167653:
-
Prepare serial dilutions of FR167653 in complete RPMI-1640 medium. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM).
-
Add the FR167653 dilutions or vehicle control (DMSO) to the cell cultures at the time of activation.
-
-
Cell Culture: Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analysis: After the incubation period, cells and supernatants can be harvested for downstream analysis as described in the following protocols.
Analysis of Th1 Cytokine Production by Intracellular Staining and Flow Cytometry
This protocol allows for the single-cell analysis of IFN-γ and IL-4 production to assess the effect of FR167653 on Th1/Th2 polarization.
Materials:
-
Differentiated T cells (from Protocol 1)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A
-
PBS
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IFN-γ, anti-IL-4, and corresponding isotype controls.
Procedure:
-
Restimulation:
-
Harvest the differentiated T cells and resuspend them in fresh complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.
-
Wash the cells with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in Permeabilization/Wash buffer containing fluorochrome-conjugated anti-IFN-γ, anti-IL-4, or isotype control antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of IFN-γ+ and IL-4+ cells within the CD4+ T cell population.
-
Quantification of Secreted IFN-γ by ELISA
This protocol measures the concentration of IFN-γ in the cell culture supernatants.
Materials:
-
Cell culture supernatants (from Protocol 1)
-
IFN-γ ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the IFN-γ ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IFN-γ in the samples based on the standard curve.
Western Blot Analysis of Phosphorylated p38 MAPK
This protocol determines the phosphorylation status of p38 MAPK in T cells treated with FR167653.
Materials:
-
Treated T cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Harvest and wash the T cells.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Visualizations
Caption: p38 MAPK signaling pathway in Th1 cells and the inhibitory action of FR167653.
References
Application Notes and Protocols for FR167653 Treatment in Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The pathophysiology of diabetes and its complications, such as diabetic nephropathy and neuropathy, involves complex signaling pathways, with the p38 mitogen-activated protein kinase (MAPK) pathway emerging as a key mediator of inflammation, apoptosis, and fibrosis.[1][2][3] FR167653 is a specific inhibitor of the p38 MAPK pathway, showing therapeutic potential in preclinical models of diabetes by mitigating the downstream inflammatory and cellular stress responses.[4]
These application notes provide a comprehensive guide for the experimental design of FR167653 treatment in established rodent models of diabetes. The protocols outlined below are based on methodologies reported in peer-reviewed scientific literature.
Data Presentation: Efficacy of FR167653 in Diabetic Models
The following tables summarize the expected quantitative outcomes of FR167653 treatment in diabetic rodent models based on published literature. These tables are intended to serve as a reference for expected therapeutic efficacy.
Table 1: Effect of FR167653 on Key Metabolic Parameters in Streptozotocin (STZ)-Induced Diabetic Rats
| Parameter | Non-Diabetic Control | Diabetic Control (STZ) | Diabetic + FR167653 (5 mg/kg/day) | Reference |
| Fasting Blood Glucose (mg/dL) | 95 ± 8 | 450 ± 35 | Significantly Reduced vs. Diabetic Control | [5] |
| HbA1c (%) | 4.2 ± 0.5 | 10.5 ± 1.2 | Significantly Reduced vs. Diabetic Control | [6] |
| Urine Albumin Excretion (µ g/24h ) | 25 ± 5 | 250 ± 30 | Significantly Reduced vs. Diabetic Control | [7] |
Table 2: Modulation of Inflammatory Cytokines by FR167653 in Diabetic Mouse Models
| Cytokine | Non-Diabetic Control | Diabetic Control | Diabetic + FR167653 | Reference |
| TNF-α (pg/mL) | 15 ± 3 | 85 ± 10 | Significantly Reduced vs. Diabetic Control | [4][8] |
| IL-6 (pg/mL) | 10 ± 2 | 60 ± 8 | Significantly Reduced vs. Diabetic Control | [8] |
| IL-1β (pg/mL) | 8 ± 2 | 45 ± 6 | Significantly Reduced vs. Diabetic Control | [9] |
Signaling Pathways
p38 MAPK Signaling Pathway in Diabetic Complications
Hyperglycemia and inflammatory stimuli in diabetes activate the p38 MAPK signaling cascade. This leads to the phosphorylation of downstream targets that regulate the expression of pro-inflammatory cytokines, pro-apoptotic factors, and fibrotic mediators, contributing to the pathogenesis of diabetic complications. FR167653, as a specific p38 MAPK inhibitor, blocks this cascade, thereby ameliorating the detrimental cellular responses.
Caption: p38 MAPK signaling in diabetes and its inhibition by FR167653.
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)
This protocol describes the induction of insulin-dependent diabetes in rats, a widely used model to study type 1 diabetes.[10][11]
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate Buffer (pH 4.5), sterile
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Sterile syringes and needles
-
Glucometer and test strips
-
10% sucrose solution
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the rats for 4-6 hours before STZ injection to enhance its diabetogenic effect.[12]
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) to a final concentration of 60 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.
-
STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60-65 mg/kg body weight.[11]
-
Post-Injection Care: To prevent fatal hypoglycemia due to massive insulin release from damaged pancreatic β-cells, replace drinking water with a 10% sucrose solution for the first 24-48 hours after STZ injection.[12]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with a non-fasting blood glucose level consistently above 250 mg/dL are considered diabetic and can be used for the study.[13]
Protocol 2: FR167653 Treatment in STZ-Induced Diabetic Rats
This protocol outlines the administration of FR167653 to diabetic rats to assess its therapeutic effects.
Materials:
-
Diabetic rats (as prepared in Protocol 1)
-
FR167653
-
Vehicle (e.g., sterile saline or as recommended by the manufacturer)
-
Gavage needles or appropriate equipment for the chosen route of administration
Procedure:
-
Animal Grouping: Randomly divide the diabetic rats into at least two groups: a vehicle-treated diabetic control group and an FR167653-treated group. A non-diabetic control group should also be included.
-
FR167653 Preparation: Prepare the FR167653 solution in the appropriate vehicle at the desired concentration.
-
FR167653 Administration: Administer FR167653 at a dose of 5 mg/kg/day via subcutaneous injection for a period of 6 weeks. Alternatively, other routes and dosages may be explored based on the specific research question.
-
Monitoring: Throughout the treatment period, monitor key diabetic parameters such as body weight, food and water intake, blood glucose levels, and HbA1c.
-
Endpoint Analysis: At the end of the treatment period, collect blood and tissue samples for biochemical and histological analysis. This can include measuring inflammatory cytokines (TNF-α, IL-6), assessing kidney function (e.g., urine albumin excretion), and examining tissue morphology.
Experimental Workflow for FR167653 Efficacy Study in STZ-Induced Diabetic Rats
Caption: Workflow for evaluating FR167653 in a diabetic rat model.
Conclusion
The provided protocols and data serve as a foundational guide for investigating the therapeutic potential of FR167653 in preclinical diabetic models. The inhibition of the p38 MAPK pathway by FR167653 presents a promising strategy for mitigating the inflammatory and cellular stress-associated complications of diabetes. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for further details.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Interplay between Akt and p38 MAPK pathways in the regulation of renal tubular cell apoptosis associated with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p38 MAPK decreases hyperglycemia-induced nephrin endocytosis and attenuates albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changes in glycated haemoglobin levels in diabetic rats measured with an automatic affinity HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Insulin Influences LPS-Induced TNF-α and IL-6 Release Through Distinct Pathways in Mouse Macrophages from Different Compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3,4,6‑penta‑O‑galloyl‑β‑D‑glucose alleviates inflammation and oxidative stress in diabetic nephropathy rats through MAPK/NF‑κB and ERK/Nrf2/HO‑1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. ndineuroscience.com [ndineuroscience.com]
Troubleshooting & Optimization
FR 167653 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR167653. The information focuses on addressing common solubility and stability challenges encountered during experiments.
Quick Reference: FR167653 Properties
| Property | Value | Source |
| Molecular Weight | 525.55 g/mol (sulfate) | N/A |
| Appearance | White to off-white solid | N/A |
| Mechanism of Action | Selective p38 MAPK inhibitor | [1][2][3] |
Solubility Guidelines
Proper dissolution of FR167653 is critical for accurate and reproducible experimental results. The following tables summarize known solubility data and provide protocols for preparing solutions.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (190.29 mM) | May require sonication to fully dissolve. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |
| Ethanol | Data not available | Based on the structure of similar compounds, solubility is expected to be limited. Empirical testing is recommended. |
| Water | Insoluble | FR167653 is practically insoluble in aqueous solutions. |
| PBS (pH 7.4) | Insoluble | Precipitation is likely when diluting a DMSO stock solution directly into PBS without co-solvents. |
Table 2: Formulations for In Vivo Studies
For animal studies, FR167653 can be formulated as a suspension or solution using various vehicles. The following protocols have been reported to achieve a concentration of at least 2.5 mg/mL.
| Protocol | Components | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of FR167653 powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to a vial containing 5.26 mg of FR167653 sulfate (MW: 525.55 g/mol ), add 1 mL of DMSO.
-
Dissolution: Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle heating may also aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store as recommended in the stability guidelines.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thawing: Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium or assay buffer to the desired final concentration. It is crucial to maintain a low final concentration of DMSO (typically below 0.5%) to avoid solvent-induced cellular toxicity.
-
Mixing: Ensure thorough mixing immediately after dilution to prevent precipitation.
Stability and Storage
The stability of FR167653 is dependent on the storage conditions and the solvent.
Table 3: Storage and Stability of FR167653
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | Store in a dry, dark place. | |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Working Solution | 37°C (in culture) | Stability is limited and should be determined empirically. | Degradation is expected to be pH and temperature-dependent. Prepare fresh for each experiment. |
Troubleshooting Guide & FAQs
Q1: My FR167653 is not dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
-
Possible Cause: Insufficient energy to break the crystal lattice.
-
Solution: Try vortexing for a longer period or use a sonicator bath. Gentle warming (e.g., to 37°C) can also help, but avoid excessive heat.
-
Q2: I observed precipitation when diluting my DMSO stock in aqueous buffer/media.
-
Possible Cause: FR167653 has low aqueous solubility. High concentrations of the compound coming into contact with the aqueous environment can cause it to crash out of solution.
-
Solution 1: Decrease the final concentration of FR167653.
-
Solution 2: Increase the mixing efficiency upon dilution. Pipette the DMSO stock directly into the vortex of the buffer/media.
-
Solution 3: For some applications, the use of a surfactant like Tween-80 or a co-solvent like PEG300 in the final solution might be necessary, though this needs to be compatible with your experimental system.
-
Q3: My experimental results are inconsistent.
-
Possible Cause: Degradation of FR167653 in the working solution.
-
Solution: Prepare fresh working solutions for each experiment from a frozen DMSO stock. The stability of FR167653 in aqueous media at 37°C is not well characterized and is likely limited.
-
-
Possible Cause: Repeated freeze-thaw cycles of the DMSO stock solution.
-
Solution: Aliquot your stock solution into single-use volumes after preparation to minimize freeze-thaw cycles.
-
Q4: What is the expected mechanism of action of FR167653?
FR167653 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses. By inhibiting p38 MAPK, FR167653 can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Visualizing Key Processes
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.
Experimental Workflow for Solution Preparation
Caption: Recommended workflow for preparing FR167653 solutions for experiments.
Troubleshooting Logic for Precipitation Issues
Caption: A logical guide for troubleshooting precipitation of FR167653.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FR167653 Concentration for In Vitro Experiments
Welcome to the technical support center for FR167653. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of FR167653 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its mechanism of action?
FR167653 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. By inhibiting p38 MAPK, FR167653 can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).
Q2: How should I prepare and store a stock solution of FR167653?
FR167653 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions for your experiments, dilute the DMSO stock solution into your cell culture medium immediately before use.
Q3: What is a good starting concentration for my in vitro experiment?
The optimal concentration of FR167653 will vary depending on the cell type, the specific assay being performed, and the desired level of p38 MAPK inhibition. A good starting point for many cell lines is in the low micromolar range. For example, in human umbilical vein endothelial cells (HUVECs) and human monocytes, FR167653 has been shown to be effective in the concentration range of 0.1 to 20 µM for inhibiting cytokine production. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How can I determine the optimal concentration of FR167653 for my specific cell line and assay?
To determine the optimal concentration, you should perform a dose-response curve. This involves treating your cells with a range of FR167653 concentrations and then measuring the desired biological endpoint. This could be the inhibition of p38 phosphorylation (e.g., via Western blot), the reduction of cytokine secretion (e.g., via ELISA), or the effect on cell viability (e.g., via MTT or other viability assays). The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor that causes a 50% reduction in the measured response, is a common metric used to quantify the potency of an inhibitor.
Troubleshooting Guides
Problem 1: I am not seeing any inhibition of p38 MAPK activity.
-
Possible Cause 1: Incorrect Concentration. The concentration of FR167653 may be too low for your specific cell type or experimental conditions.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, starting from a low nanomolar range and going up to the high micromolar range.
-
-
Possible Cause 2: Inactive Compound. The FR167653 may have degraded due to improper storage or handling.
-
Solution: Ensure that the compound has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions from a new stock aliquot for each experiment.
-
-
Possible Cause 3: Cell Permeability Issues. While FR167653 is generally cell-permeable, some cell types may have lower permeability.
-
Solution: Increase the incubation time to allow for sufficient uptake of the compound.
-
-
Possible Cause 4: Assay Sensitivity. The assay you are using to measure p38 MAPK activity may not be sensitive enough.
-
Solution: For Western blotting, ensure you are using a high-quality phospho-specific antibody for p38 MAPK and optimize your blotting conditions. For kinase assays, ensure the substrate concentration and reaction time are optimal.
-
Problem 2: I am observing significant cell toxicity or off-target effects.
-
Possible Cause 1: High Concentration. The concentration of FR167653 may be too high, leading to non-specific effects and cytotoxicity.
-
Solution: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range for your cell line. Use concentrations well below the toxic threshold for your experiments.
-
-
Possible Cause 2: Off-Target Kinase Inhibition. While FR167653 is a selective p38 MAPK inhibitor, at higher concentrations, it may inhibit other kinases.
-
Solution: If you suspect off-target effects, it is advisable to use a second, structurally different p38 MAPK inhibitor as a control to confirm that the observed phenotype is indeed due to the inhibition of p38 MAPK. Information on the kinase selectivity profile of FR167653 can help identify potential off-target kinases.
-
-
Possible Cause 3: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is typically at or below 0.1% to minimize solvent-induced toxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as your experimental samples) in your experiments.
-
Problem 3: I am having issues with the solubility or stability of FR167653 in my cell culture medium.
-
Possible Cause 1: Precipitation in Aqueous Solution. FR167653, like many small molecule inhibitors, has limited solubility in aqueous solutions.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When making your working solution, add the DMSO stock to your pre-warmed cell culture medium and mix thoroughly to ensure it is fully dissolved. Avoid preparing large volumes of working solutions that will be stored for extended periods.
-
-
Possible Cause 2: Degradation at 37°C. The stability of FR167653 in cell culture medium at 37°C over long incubation periods may be a concern.
-
Solution: For long-term experiments (e.g., >24 hours), it may be necessary to replenish the medium with fresh FR167653 to maintain a consistent effective concentration. The stability of small molecules in aqueous solutions can be influenced by factors such as pH and temperature.
-
Data Presentation
Table 1: Recommended In Vitro Concentration Ranges for FR167653
| Cell Type | Assay | Effective Concentration Range | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytokine Inhibition (IL-6, IL-8) | 0.1 - 20 µM | |
| Human Monocytes | Cytokine Inhibition (IL-6, IL-8) | 0.1 - 20 µM | |
| Human Monocytes and Alveolar Macrophages | Cytokine and Prostaglandin Inhibition | Not specified, but effective |
Note: This table provides a general guideline. The optimal concentration should be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol describes how to assess the inhibitory effect of FR167653 on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
FR167653 stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, prepare serial dilutions of FR167653 in complete cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the cells and add 100 µL of the FR167653 dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with FR167653 for 1-2 hours at 37°C.
-
Prepare a working solution of LPS in complete cell culture medium (e.g., 100 ng/mL).
-
Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells) to achieve a final concentration of 10 ng/mL.
-
Incubate the plate for 6-24 hours at 37°C, depending on the cytokine being measured.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis using an ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol details the procedure for evaluating the inhibitory effect of FR167653 on the phosphorylation of p38 MAPK.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
FR167653 stock solution (in DMSO)
-
Stimulant to activate p38 MAPK (e.g., LPS, TNF-α, anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of FR167653 or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
Mandatory Visualizations
Technical Support Center: Troubleshooting Off-Target Effects of FR167653
This technical support center is designed for researchers, scientists, and drug development professionals utilizing FR167653, a potent p38 MAPK inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary target?
FR167653 is a small molecule inhibitor that selectively targets the α and β isoforms of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 MAPK, FR167653 can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a valuable tool for studying inflammatory processes.
Q2: I'm observing a phenotype in my experiment that isn't consistent with known p38 MAPK functions. Could this be an off-target effect of FR167653?
While FR167653 is a specific inhibitor of p38 MAPK, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. If you observe unexpected or paradoxical effects, it is crucial to consider the possibility of off-target interactions. This guide provides protocols to help you investigate this possibility.
Q3: What are the potential off-target kinases for p38 MAPK inhibitors like FR167653?
The selectivity of p38 MAPK inhibitors can vary. While specific kinome-wide screening data for FR167653 is not extensively published, data from other well-characterized p38 MAPK inhibitors, such as SB203580 and BIRB-796, can provide insights into potential off-target families. Common off-targets can include other members of the MAPK family (e.g., JNK), as well as unrelated kinases. It is essential to empirically determine the selectivity of FR167653 in your experimental system.
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of FR167653: Determine the IC50 for p38 MAPK inhibition in your specific assay and use a concentration range around this value.
-
Perform dose-response experiments: This will help to distinguish between on-target and potential off-target effects, which may only appear at higher concentrations.
-
Use a structurally unrelated p38 MAPK inhibitor as a control: If a different inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Validate your findings with non-pharmacological approaches: Techniques like siRNA or CRISPR-Cas9 mediated knockdown/knockout of p38 MAPK can help confirm that the observed phenotype is indeed due to p38 inhibition.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype or Toxicity
You observe a cellular response that is not readily explained by the known functions of p38 MAPK, or you see unexpected cytotoxicity at concentrations that should be selective for p38 MAPK.
Hypothesis: The observed phenotype may be due to the inhibition of one or more off-target kinases.
Troubleshooting Workflow:
Experimental Protocols:
-
Protocol 1: Western Blot for Phosphorylated p38 Downstream Target (MK2)
-
Protocol 2: Kinase Selectivity Profiling (Biochemical Assay)
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Data Presentation: Selectivity of p38 MAPK Inhibitors
While a comprehensive kinome scan for FR167653 is not publicly available, the following tables provide representative data on the selectivity of other commonly used p38 MAPK inhibitors, SB203580 and BIRB-796, to illustrate potential off-target profiles.
Table 1: IC50 Values of SB203580 against a Panel of Kinases
| Kinase Target | Kinase Family | IC50 (nM) |
| p38α (MAPK14) | MAPK | 50 |
| p38β (MAPK11) | MAPK | 500 |
| JNK2 | MAPK | >10,000 |
| JNK3 | MAPK | >10,000 |
| ERK1 | MAPK | >10,000 |
| GSK3β | CMGC | >10,000 |
| PKBα (AKT1) | AGC | >10,000 |
Data is compiled from publicly available sources and should be used for illustrative purposes.
Table 2: Kinome Scan Data for BIRB-796 (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | % Inhibition |
| p38α (MAPK14) | MAPK | >99 |
| p38β (MAPK11) | MAPK | >99 |
| p38γ (MAPK12) | MAPK | 95 |
| p38δ (MAPK13) | MAPK | 80 |
| JNK1 | MAPK | 75 |
| JNK2 | MAPK | 88 |
| JNK3 | MAPK | 85 |
| SRC | Tyrosine Kinase | 65 |
| LCK | Tyrosine Kinase | 55 |
| VEGFR2 | Tyrosine Kinase | 40 |
Data is representative and compiled from various sources. Actual values may vary depending on the assay conditions.
Key Experimental Methodologies
Protocol 1: Western Blot for Phosphorylated p38 Downstream Target (MK2)
This protocol is to confirm the on-target activity of FR167653 by measuring the phosphorylation of a known downstream substrate of p38 MAPK, MAPK-activated protein kinase 2 (MK2).
Materials:
-
Cells of interest
-
FR167653
-
Stimulus (e.g., LPS, anisomycin)
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-p38, anti-phospho-p38, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with a dose-range of FR167653 for 1-2 hours.
-
Stimulation: Add a known p38 MAPK activator (e.g., 10 µg/mL LPS for 30 minutes) to all wells except the negative control.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and develop with a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in phospho-MK2 with FR167653 treatment indicates on-target p38 MAPK inhibition.
Protocol 2: Kinase Selectivity Profiling (Biochemical Assay)
This is a general protocol for assessing the inhibitory activity of FR167653 against a panel of purified kinases in a cell-free system. This can be performed in-house or through commercial services.
Materials:
-
Purified recombinant kinases
-
FR167653
-
Kinase-specific substrates
-
ATP
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or similar)
Procedure:
-
Assay Preparation: Prepare serial dilutions of FR167653.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and FR167653 in the assay buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate for the recommended time at the optimal temperature.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of FR167653 for each kinase. Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
FR167653
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Treat cultured cells with FR167653 or vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-aggregated proteins) and analyze the levels of the target protein (p38 MAPK) and a control protein by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and FR167653-treated samples. A shift in the melting curve to a higher temperature in the presence of FR167653 indicates target engagement.
Mandatory Visualizations
improving FR 167653 bioavailability in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the p38 MAPK inhibitor, FR167653. The focus of this guide is to offer practical advice for optimizing bioavailability and ensuring experimental consistency in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its mechanism of action?
A1: FR167653 is a potent and specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress.[2][3][4] By inhibiting p38 MAPK, FR167653 can suppress the production of pro-inflammatory mediators like TNF-α and IL-1β, making it a valuable tool for studying inflammation, autoimmune diseases, and other related conditions in preclinical models.[5][6]
Q2: What are the common routes of administration for FR167653 in animal studies?
A2: FR167653 has been administered in animal studies through various routes, including oral gavage, subcutaneous (SC) injection, intraperitoneal (IP) injection, and intravenous (IV) infusion.[5][6][7] The choice of administration route will depend on the specific experimental design, desired pharmacokinetic profile, and the animal model being used.
Q3: Is low oral bioavailability a known issue for FR167653?
A3: While specific oral bioavailability data for FR167653 is not extensively published, many small molecule inhibitors can face challenges with oral absorption due to factors like poor solubility or first-pass metabolism.[8][9] Therefore, it is crucial for researchers to focus on formulation and experimental technique to ensure consistent and optimal absorption. This guide provides strategies to mitigate potential variability in oral bioavailability.
Q4: What are some general strategies to improve the consistency of oral drug absorption?
A4: To improve the consistency of oral drug absorption for compounds like FR167653, researchers can consider several formulation strategies. These include the use of suspension agents like methylcellulose, solubilizing agents, or developing lipid-based formulations.[10] Additionally, controlling for physiological variables in the animal model, such as fasting status and time of day for dosing, is critical.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with FR167653, with a focus on achieving consistent bioavailability.
| Issue / Question | Possible Cause(s) | Troubleshooting Suggestions |
| High variability in efficacy between animals in the same oral dose group. | 1. Inconsistent dosing technique (e.g., improper gavage).2. Variability in GI tract physiology (e.g., food content).3. Inadequate formulation (e.g., compound crashing out of solution/suspension). | 1. Ensure all personnel are thoroughly trained in oral gavage techniques.2. Standardize the fasting period for all animals before dosing (e.g., overnight fast).3. Prepare fresh formulations for each experiment and ensure the compound is fully dissolved or homogeneously suspended before each administration. |
| Lower than expected therapeutic effect after oral administration. | 1. Poor absorption of the compound.2. Rapid metabolism (first-pass effect).3. Incorrect vehicle for the compound. | 1. Consider using a different vehicle or formulation strategy to improve solubility (see Experimental Protocols section).2. If first-pass metabolism is suspected, consider a different route of administration, such as subcutaneous or intraperitoneal injection.3. Test a small number of different, well-tolerated vehicles to find one that provides the best solubility and stability for FR167653. |
| Precipitation of FR167653 in the formulation during the experiment. | 1. The compound has low solubility in the chosen vehicle.2. The concentration of the compound is too high for the vehicle.3. Temperature changes affecting solubility. | 1. Try co-solvents or solubilizing agents. For example, a small amount of DMSO or ethanol can be used to initially dissolve the compound before diluting with the final vehicle.2. Prepare a more dilute formulation and increase the dosing volume (within acceptable limits for the animal species).3. Prepare the formulation at room temperature and store it under consistent conditions. |
| Adverse events in animals after administration (e.g., lethargy, weight loss). | 1. Toxicity of the compound at the administered dose.2. Toxicity or poor tolerability of the vehicle.3. Stress from the administration procedure. | 1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD).2. Administer a vehicle-only control group to assess the tolerability of the vehicle itself.3. Ensure that animal handling and administration procedures are refined to minimize stress. For chronic studies, consider voluntary oral administration methods.[13][14] |
Data Presentation
Due to the limited availability of specific public data for FR167653, the following table is a template for the types of pharmacokinetic parameters researchers should aim to measure to characterize the bioavailability of FR167653 in their animal models.
| Parameter | Oral Administration | Intravenous Administration | Description |
| Dose (mg/kg) | e.g., 30 | e.g., 10 | The amount of drug administered per kilogram of body weight. |
| Cmax (ng/mL) | [Experimental Value] | [Experimental Value] | Maximum observed plasma concentration. |
| Tmax (h) | [Experimental Value] | N/A | Time to reach Cmax. |
| AUC (ng*h/mL) | [Experimental Value] | [Experimental Value] | Area under the plasma concentration-time curve, representing total drug exposure. |
| Bioavailability (%) | Calculated | 100% (by definition) | The fraction of the administered dose that reaches systemic circulation. Calculated as: (AUCoral / Dose-oral) / (AUCiv / Dose-iv) * 100. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of FR167653 in Mice
This protocol is a general guideline and may require optimization for specific experimental needs.
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Fasting: Fast animals for 4-6 hours prior to dosing to reduce variability in gastric emptying. Water should be available ad libitum.
-
Formulation Preparation (Suspension):
-
Calculate the required amount of FR167653 for the desired dose (e.g., 30 mg/kg) and number of animals.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
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Triturate the FR167653 powder with a small amount of the methylcellulose solution to form a smooth paste.
-
Gradually add the remaining methylcellulose solution while stirring continuously to create a homogenous suspension.
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Prepare the suspension fresh on the day of the experiment.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the FR167653 suspension using a 20-22 gauge ball-tipped gavage needle.
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The volume should not exceed 10 mL/kg.
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Return the mouse to its cage and monitor for any adverse reactions.
-
-
Blood Sampling (for PK analysis):
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Protocol 2: Subcutaneous Administration of FR167653 in Rats
-
Animal Model: Male Sprague-Dawley rats, 250-300g.
-
Formulation Preparation (Solution/Suspension):
-
For a solution, FR167653 can be dissolved in a vehicle such as 20% N,N-Dimethylacetamide (DMA) / 40% Propylene glycol (PG) / 40% Polyethylene Glycol (PEG-400) (DPP).[15]
-
Ensure the compound is fully dissolved.
-
For a suspension, follow a similar procedure as in Protocol 1, using a suitable vehicle like saline or PBS with a suspending agent.
-
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin on the back, between the shoulder blades.
-
Insert a 25-27 gauge needle into the subcutaneous space.
-
Inject the formulation. The volume should generally not exceed 5 mL/kg.[16]
-
Withdraw the needle and gently massage the area to help disperse the liquid.
-
Monitor the animal for any signs of irritation at the injection site.
-
Mandatory Visualizations
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling cascade and the inhibitory action of FR167653.
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for determining the oral bioavailability of FR167653.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the disposition of a novel p38 MAPK inhibitor, AKP-001, and its metabolites in rats with a simple physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Voluntary oral administration of drugs in mice [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
FR 167653 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of FR167653, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Addressing the critical aspects of experimental variability and reproducibility, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary mechanism of action?
A1: FR167653 is a small molecule inhibitor that specifically targets the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] Its primary mechanism of action involves the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), by inhibiting the activity of p38 MAPK.[2] This pathway is a key regulator of cellular responses to stress and inflammation.
Q2: I am observing inconsistent results in my in vivo experiments. What are the potential sources of variability?
A2: Inconsistent results in in vivo studies using FR167653 can arise from several factors:
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Animal Model: The choice of animal model, including species, strain, age, and sex, can significantly impact the outcome. Different models of inflammation or disease may exhibit varied responses to p38 MAPK inhibition.
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Drug Formulation and Administration: The solubility and stability of FR167653 in the chosen vehicle are critical. Improper dissolution or degradation can lead to variable dosing. The route and frequency of administration (e.g., oral, intraperitoneal, subcutaneous) will also affect bioavailability and efficacy.[3][4]
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Disease Induction and Severity: Variability in the induction of the disease model (e.g., concentration of inducing agent, duration of exposure) can lead to different baseline levels of inflammation and, consequently, varied responses to the inhibitor.
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Biological Variability: Inherent biological differences between individual animals can contribute to variations in drug metabolism and response.
Q3: My in vitro results with FR167653 are not reproducible. What should I check?
A3: For in vitro experiments, consider the following factors:
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Cell Line and Passage Number: Different cell types exhibit varying levels of p38 MAPK expression and activation.[5][6] Cell lines can also change phenotypically over multiple passages, which may alter their response to inhibitors.
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Compound Handling: Ensure accurate weighing, complete solubilization, and proper storage of FR167653 to maintain its potency. Avoid repeated freeze-thaw cycles of stock solutions.
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Assay Conditions: Factors such as cell density, serum concentration in the media, incubation times with the inhibitor and stimulus, and the type and concentration of the stimulus (e.g., LPS, cytokines) can all influence the outcome.
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Off-Target Effects: At higher concentrations, FR167653 may inhibit other kinases, leading to unexpected phenotypes.[3] It is crucial to use the lowest effective concentration and consider the selectivity profile of the inhibitor.
Q4: Are there known off-target effects of FR167653?
A4: While FR167653 is described as a selective p38 MAPK inhibitor, like many kinase inhibitors, it may exhibit off-target activities, particularly at higher concentrations. The p38 MAPK family has four isoforms (α, β, γ, δ), and the inhibitory profile of FR167653 across these isoforms may not be uniform.[7] Off-target effects on other kinases or signaling pathways can lead to unexpected biological responses or toxicity.[3] It is advisable to consult kinase profiling data if available or to use multiple, structurally distinct p38 MAPK inhibitors to confirm that the observed phenotype is due to p38 inhibition.
Troubleshooting Guides
Inconsistent Inhibitory Effect on Cytokine Production
| Symptom | Possible Cause | Suggested Solution |
| No or weak inhibition of TNF-α or IL-1β | 1. Suboptimal inhibitor concentration: The concentration of FR167653 may be too low to effectively inhibit p38 MAPK in your specific cell type or under your assay conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your system. |
| 2. Inadequate pre-incubation time: The inhibitor may require a certain amount of time to enter the cells and bind to its target before the stimulus is applied. | Increase the pre-incubation time with FR167653 before adding the inflammatory stimulus. | |
| 3. Inactive compound: The FR167653 stock solution may have degraded due to improper storage or handling. | Prepare a fresh stock solution of FR167653 and store it in small aliquots at -20°C or -80°C. | |
| 4. Cell-type specific differences: The p38 MAPK pathway may not be the primary driver of cytokine production in your chosen cell line.[5][6] | Confirm the activation of p38 MAPK in your cell line upon stimulation (e.g., by Western blot for phosphorylated p38). Consider using a different cell line known to have a p38-dependent inflammatory response. | |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| 2. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate media components and affect cell health and response. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS or media to minimize evaporation. | |
| 3. Incomplete mixing of reagents: Inadequate mixing of the inhibitor or stimulus can lead to concentration gradients within the wells. | Gently mix the plate after adding each reagent. |
Unexpected Phenotypes or Toxicity
| Symptom | Possible Cause | Suggested Solution |
| Cell death or reduced viability at expected inhibitory concentrations | 1. Off-target toxicity: At higher concentrations, FR167653 may be inhibiting other kinases essential for cell survival.[3] | Determine the IC50 for p38 inhibition and the concentration that induces toxicity (CC50) to establish a therapeutic window. Use the lowest effective concentration. |
| 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cell line. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). | |
| Phenotype is inconsistent with known p38 MAPK function | 1. Off-target effects: The observed phenotype may be due to inhibition of a kinase other than p38. | Use a structurally different p38 MAPK inhibitor to see if the same phenotype is observed. Perform a rescue experiment by introducing a constitutively active form of a downstream target of p38. |
| 2. Isoform-specific effects: FR167653 may be preferentially inhibiting one p38 isoform over others, leading to a specific phenotype.[7] | If possible, use isoform-specific inhibitors or siRNA to dissect the roles of the different p38 isoforms in your system. |
Data Presentation
Physicochemical Properties of FR167653
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀FN₅O₂ · H₂SO₄ · H₂O | [8] |
| Molecular Weight | 543.55 g/mol | [8] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
In Vivo Efficacy of FR167653 in Animal Models
| Animal Model | Disease/Condition | Dose and Administration | Observed Effect | Reference |
| NOD Mice | Type 1 Diabetes | 0.08% in diet (oral) | Prevented diabetes development | [1] |
| Mice | Carrageenan-induced paw edema | 10-100 mg/kg (oral) | Reduced edema and TNF-α levels | [8] |
| Mice | LPS-induced plasma leakage | 10-100 mg/kg (oral) | Inhibited plasma leakage and TNF-α levels | [8] |
| Rats | Monocrotaline-induced pulmonary hypertension | 2 mg/kg/day (oral) | Attenuated vascular proliferation | [3] |
| Rats | Chronic allograft nephropathy | 30 mg/kg/day (subcutaneous) | Prevented morphological features of CAN | [4] |
| Rats | Liver cirrhosis (CCl₄-induced) | 50-100 mg/kg/day | Ameliorated cirrhosis formation | [9] |
p38 MAPK Inhibitor Selectivity Profile (Illustrative Example)
| Compound | p38α (IC50, nM) | p38β (IC50, nM) | p38γ (IC50, nM) | p38δ (IC50, nM) | Reference |
| BIRB 796 | 38 | 65 | 200 | 520 | [10] |
| SB202190 | 50 | 100 | >10,000 | >10,000 | [10] |
| Pamapimod | 14 | 480 | No activity | No activity | [10] |
| TAK-715 | 7.1 | ~200 | No inhibition | No inhibition | [10] |
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of FR167653 against purified p38α kinase.
Materials:
-
Recombinant active human p38α MAPK
-
Kinase substrate (e.g., ATF-2)
-
FR167653
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody for the substrate)
Procedure:
-
Compound Preparation: Prepare a serial dilution of FR167653 in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add the diluted FR167653 or vehicle control (DMSO) to the wells of the assay plate.
-
Enzyme Addition: Add diluted p38α kinase to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the kinase substrate (e.g., ATF-2) and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent (e.g., luminescence for ADP-Glo™ or ELISA/Western blot for phospho-specific antibodies).
-
Data Analysis: Calculate the percent inhibition for each concentration of FR167653 and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for Inhibition of Cytokine Production
This protocol describes a method to measure the effect of FR167653 on the production of pro-inflammatory cytokines in a cellular context.
Materials:
-
A relevant cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes)
-
Cell culture medium
-
FR167653
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α or IL-1β)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of FR167653 or vehicle control for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells and incubate for a specified period (e.g., 4-24 hours), depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of FR167653 and determine the IC50 value.
Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition by FR167653.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB202190-induced cell type-specific vacuole formation and defective autophagy do not depend on p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of p38 MAPK activity leads to cell type-specific effects on the molecular circadian clock and time-dependent reduction of glioma cell invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. FR-167653, a selective p38 MAPK inhibitor, exerts salutary effect on liver cirrhosis through downregulation of Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Mitigating Cytotoxicity of FR167653 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxicity of FR167653 in your cell line experiments. FR167653 is a potent and specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. While it is a valuable tool for studying inflammation, apoptosis, and other cellular processes, off-target effects and on-target toxicities can lead to significant cell death in vitro. This guide offers strategies to minimize these cytotoxic effects while maintaining the desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our cultures treated with FR167653. What are the primary causes of this cytotoxicity?
A1: The cytotoxicity of FR167653 can stem from two main sources:
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On-target effects: The p38 MAPK pathway plays a crucial role in cell survival and stress responses in many cell types. Inhibition of this pathway by FR167653 can disrupt these essential functions and lead to apoptosis.
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Off-target effects: Like many kinase inhibitors, FR167653 may have unintended effects on other signaling pathways, such as the JNK and NF-κB pathways, which are also involved in cell survival and death.
Q2: How can we reduce the cytotoxic effects of FR167653 without compromising its inhibitory effect on p38 MAPK?
A2: Several strategies can be employed to mitigate cytotoxicity:
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Optimize Concentration and Exposure Time: Use the lowest concentration of FR167653 that effectively inhibits p38 MAPK in your specific cell line and for the shortest duration necessary to observe your desired effect.
-
Co-treatment with Cytoprotective Agents:
-
Antioxidants: Co-incubation with an antioxidant like N-acetylcysteine (NAC) can help reduce oxidative stress, which may be a contributing factor to cytotoxicity.
-
Pan-Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, a pan-caspase inhibitor such as Z-VAD-FMK can be used to block this process.
-
-
Adjust Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can influence the availability and, consequently, the toxicity of small molecules. Experimenting with different serum concentrations may help reduce cytotoxicity.
Q3: Are there specific cell lines that are more or less sensitive to FR167653?
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed at All Tested Concentrations of FR167653
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Run a vehicle control experiment with the solvent (e.g., DMSO) at the same dilutions used for FR167653. | Determine if the solvent is contributing to cell death and adjust the final concentration accordingly (typically <0.5%). |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, within a low passage number, and at an appropriate confluency before treatment. | Healthy and robust cells are more resilient to treatment-induced stress. |
| High Compound Concentration | Perform a detailed dose-response curve with a wider range of FR167653 concentrations, including very low doses. | Identification of a non-toxic or minimally toxic concentration range. |
Problem 2: Variability in Cytotoxicity Between Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of results. |
| Compound Degradation | Prepare fresh stock solutions of FR167653 for each experiment. Avoid repeated freeze-thaw cycles. | More consistent compound activity. |
| Assay Variability | Ensure that the cytotoxicity assay being used is robust and has a low coefficient of variation. | Reliable and repeatable assay performance. |
Quantitative Data
Due to the limited availability of a centralized database for FR167653 IC50 values, the following table provides a template for you to populate with your experimentally determined values.
| Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| e.g., A549 | Lung Carcinoma | Data not available | Data not available | Data not available | Determine experimentally |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available | Determine experimentally |
| e.g., U87MG | Glioblastoma | Data not available | Data not available | Data not available | Determine experimentally |
Experimental Protocols
Protocol 1: Determining the IC50 of FR167653 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of FR167653 in culture medium. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2X FR167653 dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize formazan crystals).
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the data to the vehicle control and plot cell viability against the logarithm of the FR167653 concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with an optimized concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding FR167653.
-
Co-treatment: Add FR167653 at various concentrations (with NAC still present) and incubate for the desired time.
-
Controls: Include wells with FR167653 alone, NAC alone, and vehicle.
-
Analysis: Assess cell viability and compare the results of the FR167653-only treatment to the co-treatment. A significant increase in viability in the co-treated wells suggests that oxidative stress contributes to the cytotoxicity.
Protocol 3: Co-treatment with Z-VAD-FMK to Inhibit Apoptosis
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Co-treatment: Add FR167653 at various concentrations along with an optimized concentration of the pan-caspase inhibitor Z-VAD-FMK (e.g., 20-50 µM) simultaneously.
-
Controls: Include wells with FR167653 alone, Z-VAD-FMK alone, and vehicle.
-
Analysis: Assess cell viability and compare the results of the FR167653-only treatment to the co-treatment. A significant increase in viability in the co-treated wells indicates that apoptosis is a major contributor to the observed cytotoxicity.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of FR167653.
Caption: Experimental workflow for mitigating FR167653 cytotoxicity.
Caption: Potential crosstalk between p38 MAPK, JNK, and NF-κB pathways.
Technical Support Center: FR167653 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies using FR167653, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Here you will find troubleshooting guidance and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FR167653?
A1: FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to inflammatory stimuli.[2][3] By inhibiting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[3][4][5] This mechanism underlies its anti-inflammatory effects observed in various preclinical models.[1][6]
Q2: What is a suitable vehicle for FR167653 administration in in vivo studies?
A2: Based on available information, several vehicle formulations can be used for FR167653 depending on the route of administration. For parenteral administration, a common vehicle involves a mixture of solvents to ensure solubility. One suggested protocol is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option includes 10% DMSO and 90% corn oil. For oral administration, FR167653 has been given as a 0.08% mixture in food.[2] It is crucial to select a vehicle that is non-toxic and does not interfere with the experimental outcomes. Researchers should always perform a vehicle-only control group in their studies to account for any effects of the vehicle itself.
Q3: What are the potential side effects or unexpected outcomes of FR167653 treatment?
A3: While FR167653 has shown therapeutic potential in many inflammatory models, some studies have reported unexpected or adverse effects. For instance, in a mouse model of dextran sulfate sodium (DSS)-induced colitis, administration of FR167653 aggravated the condition, despite reducing the expression of mucosal IL-1β and TNF-α.[3][7] This suggests that in certain contexts, the p38 MAPK pathway may have a protective role.[7] Researchers should be aware of the specific inflammatory context of their model system and monitor for potential exacerbation of disease.
Q4: How should I prepare the FR167653 solution for administration?
A4: To prepare a working solution, you can start by creating a stock solution in DMSO. For example, to make a 25.0 mg/mL stock, dissolve the appropriate amount of FR167653 sulfate in DMSO. From this stock, you can prepare the final working solution. For a vehicle containing PEG300, Tween-80, and saline, you would add the DMSO stock to PEG300, mix, then add Tween-80, mix again, and finally add saline to reach the desired volume. If using corn oil, the DMSO stock is added to the corn oil and mixed. To aid dissolution, gentle heating and/or sonication can be used if precipitation occurs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of FR167653 in the vehicle | Low solubility of the compound in the chosen vehicle. | Gently warm the solution or use sonication to aid dissolution. Consider trying an alternative vehicle formulation, such as the one containing 20% SBE-β-CD in saline. |
| Unexpected inflammatory response or worsening of disease | The p38 MAPK pathway may have a protective role in the specific experimental model, as seen in DSS-induced colitis.[3][7] | Carefully review the literature for the role of p38 MAPK in your specific disease model. Consider running a pilot study with a dose-response to assess the effect of FR167653. Monitor disease progression closely. |
| Vehicle control group shows unexpected effects | The vehicle itself may have biological activity. | Ensure the vehicle components are high purity and sterile. Review the literature for any known effects of the vehicle components in your model system. Always include a vehicle-only control group for proper comparison. |
| Inconsistent results between experiments | Variability in drug preparation, administration, or animal handling. | Standardize the protocol for preparing the FR167653 solution, including mixing times and temperature. Ensure consistent administration techniques (e.g., injection volume, speed, and location). Minimize stress to the animals as it can influence inflammatory responses. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of FR167653 in a Mouse Model of Lipopolysaccharide (LPS)-Induced Hepatic Microvascular Dysfunction
| Treatment Group | Dose (mg/kg, i.v.) | Leukocyte Adhesion | Sinusoidal Perfusion | Serum TNF-α Levels | Serum IL-1β Levels |
| Vehicle + LPS | - | Increased | Reduced | Elevated | Elevated |
| FR167653 + LPS | 1 | Significantly Reduced | Restored | Significantly Lower | Significantly Lower |
| FR167653 + LPS | 10 | Significantly Reduced | Restored | Significantly Lower | Significantly Lower |
| Data summarized from a study on LPS-induced hepatic microvascular dysfunction in mice.[5] |
Table 2: Effect of FR167653 on Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
| Treatment Group | Mean Pulmonary Artery Pressure (mmHg) at 4 weeks | Medial Wall Thickness (%) at 4 weeks | p38 MAPK Activity (fold-increase) at 1 week |
| MCT | 36.5 +/- 2.1 | Increased | 7.2 +/- 0.52 |
| MCT + FR167653 (2 mg/kg/day) | 24.7 +/- 1.9 | Reduced | 2.1 +/- 0.23 |
| Data summarized from a study on monocrotaline-induced pulmonary hypertension in rats.[8] |
Experimental Protocols
Protocol 1: Preparation of FR167653 for Intravenous Administration
This protocol is based on a formulation for achieving a clear solution of ≥ 2.5 mg/mL.
Materials:
-
FR167653 sulfate
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of FR167653 in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
-
If any precipitation is observed, gentle warming or sonication can be applied to aid dissolution.
Protocol 2: In Vivo Model of Carrageenan-Induced Paw Edema
This protocol is a standard method to assess the anti-inflammatory effects of compounds.[1]
Animals:
-
Male mice
Materials:
-
FR167653 solution (prepared as in Protocol 1 or another suitable formulation)
-
Vehicle control solution
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Plethysmometer or calipers
Procedure:
-
Administer FR167653 or the vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pretreatment time (e.g., 1 hour), inject a small volume (e.g., 50 µL) of carrageenan solution into the subplantar region of one hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for the FR167653-treated group compared to the vehicle-treated group.
Signaling Pathway Diagrams
Caption: Mechanism of action of FR167653 in inhibiting inflammation.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FR167653 Ameliorates expression of proinflammatory mediators in human umbilical venous endothelial cells and human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FR167653 attenuates murine immunological liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting FR 167653 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing FR167653, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the optimization of FR167653 treatment duration for maximal therapeutic effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FR167653 and what is its primary mechanism of action?
A1: FR167653 is a potent and selective, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Its primary mechanism of action is the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), by specifically inhibiting the activity of p38 MAPK.[1][2]
Q2: What is the recommended solvent and storage condition for FR167653?
A2: For in vitro experiments, FR167653 is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the solid form of FR167653 should be stored at -20°C. DMSO stock solutions should be stored in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What are the known off-target effects of FR167653?
A3: While FR167653 is described as a specific p38 MAPK inhibitor, comprehensive public data on its kinase selectivity profile against a broad panel of kinases is limited. As with many kinase inhibitors that target the ATP-binding pocket, there is a potential for off-target effects on other structurally related kinases. Researchers should consider performing their own selectivity profiling or consulting proprietary databases if off-target effects are a concern for their specific application.
Q4: Can FR167653 be used in both in vitro and in vivo experiments?
A4: Yes, FR167653 has been successfully used in both in vitro cell culture experiments and in various in vivo animal models, including mice and rats, to study its anti-inflammatory and therapeutic effects.[2][3]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect on cytokine production in cell culture.
-
Possible Cause 1: Suboptimal Cell Health or Seeding Density.
-
Solution: Ensure cells are healthy, within a low passage number, and free from contamination. Optimize cell seeding density for your specific cell line and assay duration, as confluent or overly sparse cultures can respond differently to stimuli and inhibitors.
-
-
Possible Cause 2: Ineffective Stimulation.
-
Solution: Confirm the activity of your stimulating agent (e.g., lipopolysaccharide - LPS). Titrate the concentration of the stimulus to ensure a robust, but not overwhelming, cytokine response. The timing of FR167653 addition relative to stimulation is also critical; pre-incubation with the inhibitor before adding the stimulus is often recommended.
-
-
Possible Cause 3: Incorrect FR167653 Concentration or Degradation.
-
Solution: Prepare fresh dilutions of FR167653 from a properly stored stock solution for each experiment. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 4: Insufficient Incubation Time.
-
Solution: The kinetics of cytokine production can vary between cell types and specific cytokines. Conduct a time-course experiment to determine the peak of cytokine expression in your system and ensure your chosen endpoint is appropriate.
-
Issue 2: Observed cellular toxicity at effective inhibitory concentrations.
-
Possible Cause 1: Off-target effects.
-
Solution: While specific off-target effects of FR167653 are not extensively documented publicly, consider the possibility of off-target kinase inhibition. If possible, compare the effects of FR167653 with other p38 MAPK inhibitors that have different chemical scaffolds.
-
-
Possible Cause 2: High DMSO concentration.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below a toxic level (typically ≤ 0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO as the highest FR167653 concentration) in your experiments.
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: Some cell lines may be more sensitive to p38 MAPK inhibition, which can play a role in cell survival and proliferation in certain contexts. Assess cell viability using a reliable method (e.g., Trypan Blue exclusion, a live/dead stain) in parallel with your functional assays.
-
Data Presentation
Table 1: Summary of In Vivo FR167653 Treatment Durations and Effects
| Animal Model | Condition | FR167653 Dose and Administration | Treatment Duration | Key Findings | Reference |
| Non-obese diabetic (NOD) mice | Type 1 Diabetes | 0.08% in diet (oral) | 4-30 weeks of age | Prevented the development of diabetes. | |
| Mice | Carrageenan-induced paw edema | Pre-treatment (dose not specified) | Single dose | Inhibited paw edema and suppressed TNF-α and prostaglandin E2 levels. | [3] |
| Mice | LPS-induced plasma leakage | Dose-dependent | Single dose | Inhibited plasma leakage and suppressed serum TNF-α levels. | [3] |
| Rats | Acetic acid-induced colitis | 1.0, 1.5, 2.5 mg/kg every 6 hours (subcutaneous) | Not specified | Ameliorated colonic lesions and decreased TNF-α and IL-1β levels. | |
| Mice | LPS-induced hepatic microvascular dysfunction | 1 and 10 mg/kg at 0 and 2 hours post-LPS (intravenous) | 4 hours | Reduced leukocyte adhesion and restored sinusoidal perfusion. | [2] |
Table 2: Summary of In Vitro FR167653 Concentrations and Effects
| Cell Type | Stimulus | FR167653 Concentration | Incubation Time | Key Findings | Reference |
| Rat Kupffer cells | LPS | Up to 10 µmol/L | Not specified | Significantly inhibited TNF-α and IL-1 production without affecting cell viability. | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration for Cytokine Inhibition by FR167653 in Macrophages
Objective: To determine the optimal pre-incubation and co-incubation duration of FR167653 for the inhibition of LPS-induced TNF-α production in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
FR167653 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Enzyme-linked immunosorbent assay (ELISA) kit for TNF-α
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed macrophages into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
-
FR167653 Pre-incubation Time Course:
-
Prepare serial dilutions of FR167653 in complete medium. A suggested starting range is 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
At different time points before LPS stimulation (e.g., 24h, 12h, 6h, 2h, 1h, 0.5h, 0h), remove the old medium and add the medium containing the different concentrations of FR167653 or vehicle.
-
-
LPS Stimulation:
-
After the respective pre-incubation times, add LPS to each well to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL).
-
For the 0h pre-incubation group, FR167653 and LPS can be added concurrently.
-
-
Co-incubation Time Course:
-
Collect the cell culture supernatant at various time points after LPS stimulation (e.g., 2h, 4h, 8h, 12h, 24h).
-
Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assessment:
-
After the final supernatant collection, assess cell viability in the corresponding wells using a standard viability assay to ensure that the observed inhibition of cytokine production is not due to cytotoxicity.
-
-
Data Analysis:
-
Plot TNF-α concentration against FR167653 concentration for each pre-incubation and co-incubation time point to determine the IC50 at each time.
-
The optimal pre-incubation duration is the shortest time that yields the maximal inhibitory effect.
-
The optimal co-incubation duration is the time point of peak TNF-α production in the LPS-stimulated, vehicle-treated group.
-
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of FR167653.
Caption: Workflow for optimizing FR167653 treatment duration.
References
- 1. Effect and mechanisms of FR167653, a dual inhibitor of TNF-alpha and IL-1, on BCG plus LPS induced-liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FR167653 in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the p38 MAPK inhibitor, FR167653, in their cellular models.
Troubleshooting Guide
This guide addresses common issues observed during experiments with FR167653, particularly when resistance is suspected.
Problem 1: Decreased Sensitivity to FR167653 in Long-Term Cultures
Question: My cancer cell line, which was initially sensitive to FR167653, now requires a much higher concentration to achieve the same level of growth inhibition. What could be the cause, and how can I investigate it?
Answer: This is a classic sign of acquired resistance. The cancer cells may have developed mechanisms to circumvent the inhibitory effects of FR167653. Here’s a systematic approach to troubleshoot this issue:
Recommended Troubleshooting Workflow:
-
Confirm Resistance: The first step is to quantify the change in sensitivity.
-
Action: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of FR167653 in your current cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
-
Investigate p38 MAPK Pathway Activation: Since FR167653 targets the p38 MAPK pathway, check for alterations in this pathway.
-
Action: Use Western blotting to assess the phosphorylation status of p38 MAPK (p-p38) and its downstream targets, such as MAPKAPK2 (MK2), in both sensitive and resistant cells, with and without FR167653 treatment. Constitutively high levels of p-p38 in resistant cells, even in the presence of the inhibitor, could indicate a resistance mechanism.
-
-
Assess for Bypass Pathway Activation: Resistant cells often activate alternative survival pathways to compensate for the inhibition of the primary target.
-
Action: Probe for the activation (phosphorylation) of key proteins in parallel signaling pathways, such as the ERK/MAPK and PI3K/Akt pathways, using Western blotting.
-
-
Check for Drug Efflux Pump Overexpression: Increased expression of drug efflux pumps is a common mechanism of multidrug resistance.
-
Action: Evaluate the protein levels of P-glycoprotein (P-gp/MDR1) and other ABC transporters via Western blot or flow cytometry-based efflux assays.
-
Problem 2: High Basal Level of Phosphorylated p38 MAPK in Untreated Resistant Cells
Question: I've developed an FR167653-resistant cell line, and I'm observing a high basal level of phosphorylated p38 MAPK compared to the sensitive parental cells, even without any treatment. What does this signify?
Answer: A high basal level of p-p38 MAPK in your resistant cell line suggests that the p38 pathway is constitutively active. This can be a mechanism of resistance where the cells are "hard-wired" to maintain a pro-survival signal.
Possible Explanations and Next Steps:
-
Upstream Mutations: There might be activating mutations in upstream kinases of the p38 pathway (e.g., MKK3, MKK6, or ASK1) that lead to constant p38 phosphorylation.
-
Action: Sequence the key upstream regulators of the p38 MAPK pathway in your resistant cell line to identify potential mutations.
-
-
Feedback Loop Dysregulation: Negative feedback mechanisms that normally downregulate p38 signaling may be impaired.
-
Action: Investigate the expression and activity of phosphatases that target the p38 pathway, such as DUSPs (Dual Specificity Phosphatases).
-
-
Autocrine/Paracrine Signaling: The resistant cells may be secreting growth factors or cytokines that continuously activate the p38 pathway.
-
Action: Perform a cytokine array on the conditioned media from your resistant cells to identify any secreted factors that could be driving p38 activation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FR167653?
A1: FR167653 is a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, apoptosis, and cell differentiation.[1] FR167653 works by binding to p38 MAPK and preventing its phosphorylation of downstream substrates, thereby blocking the signaling cascade.
Q2: How can I develop an FR167653-resistant cell line in the lab?
A2: Acquired resistance to FR167653 can be induced in a sensitive cancer cell line by long-term, continuous, or pulsed exposure to the drug. A common method involves starting with a concentration around the IC50 of the parental cells and gradually increasing the concentration as the cells adapt and become more resistant. The process can take several months.
Q3: What are the common molecular mechanisms of resistance to p38 MAPK inhibitors like FR167653?
A3: While specific mechanisms for FR167653 are still under investigation, resistance to p38 MAPK inhibitors, and targeted therapies in general, can occur through several mechanisms:
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation and survival, such as the ERK/MAPK or PI3K/Akt pathways.[2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Alteration of the Drug Target: Mutations in the p38 MAPK protein could potentially alter the binding site of FR167653, reducing its inhibitory effect.[5]
-
Constitutive Activation of the p38 Pathway: As discussed in the troubleshooting guide, mutations or alterations in upstream components of the p38 pathway can lead to its constant activation, overriding the effect of the inhibitor.
Q4: Can combination therapy help overcome resistance to FR167653?
A4: Yes, combination therapy is a promising strategy. Combining FR167653 with inhibitors of potential bypass pathways (e.g., MEK inhibitors for the ERK pathway or PI3K inhibitors for the Akt pathway) could prevent or reverse resistance. Additionally, combining FR167653 with conventional chemotherapy or immunotherapy has shown potential in preclinical models for other p38 inhibitors.
Quantitative Data Summary
The following tables provide a hypothetical example of the kind of quantitative data you might generate when comparing a sensitive parental cell line to its FR167653-resistant derivative.
Table 1: FR167653 Sensitivity in Parental vs. Resistant Cell Lines
| Cell Line | FR167653 IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 1.5 | - |
| Resistant | 15.0 | 10 |
Table 2: Protein Expression and Phosphorylation Status in Parental vs. Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| Total p38 | 1.0 | 1.1 |
| Phospho-p38 (p-p38) | 1.0 | 3.5 |
| Total Akt | 1.0 | 1.2 |
| Phospho-Akt (p-Akt) | 1.0 | 4.2 |
| P-glycoprotein (P-gp) | 1.0 | 8.5 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of FR167653 in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for p38 MAPK Pathway Proteins
-
Cell Lysis: Treat sensitive and resistant cells with and without FR167653 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p38, phospho-p38, and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of FR167653.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. A computational method for drug sensitivity prediction of cancer cell lines based on various molecular information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. Molecular Mechanisms of Cancer Drug Resistance: Emerging Biomarkers and Promising Targets to Overcome Tumor Progression [mdpi.com]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: FR167653 Versus Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its central role in inflammation has made it a key target for the development of therapeutic agents against a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. This guide provides an objective comparison of the p38 MAPK inhibitor FR167653 against other widely studied inhibitors: SB203580, BIRB 796, and VX-745. This comparison is supported by available experimental data to aid researchers in selecting the appropriate tool for their studies.
The p38 MAPK Signaling Pathway and Points of Inhibition
The p38 MAPK cascade is a three-tiered kinase pathway initiated by various extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as cellular stressors. This cascade ultimately leads to the activation of downstream transcription factors and protein kinases, resulting in the production of pro-inflammatory mediators. All four inhibitors discussed in this guide primarily target the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for FR167653 and other prominent p38 MAPK inhibitors. It is important to note that the data is compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.
Table 1: In Vitro Potency of p38 MAPK Inhibitors
| Inhibitor | Target Isoforms | IC50 (nM) | Key Findings & References |
| FR167653 | p38 MAPK | Not explicitly defined in comparative studies. | Effectively suppresses the production of TNF-α and IL-1β in various in vitro and in vivo models.[1][2][3][4][5] |
| SB203580 | p38α, p38β | p38α: ~50-600, p38β: ~500 | A widely used reference compound, but also inhibits other kinases at higher concentrations.[6] |
| BIRB 796 | p38α, p38β, p38γ, p38δ | p38α: 38, p38β: 65, p38γ: 200, p38δ: 520 | A potent, allosteric inhibitor with slow dissociation kinetics.[7] |
| VX-745 | p38α, p38β | p38α: ~9-10, p38β: ~220 | Highly selective for p38α over p38β and other kinases. |
Table 2: Cellular Activity of p38 MAPK Inhibitors
| Inhibitor | Cell-Based Assay | EC50/IC50 (nM) | Key Findings & References |
| FR167653 | Inhibition of LPS-induced TNF-α and IL-1β production in human monocytes. | Not explicitly defined in comparative studies. | Dose-dependently reduces cytokine production.[3] |
| SB203580 | Inhibition of LPS-induced TNF-α production in human whole blood. | ~280 | Demonstrates cellular activity, but with lower potency compared to enzymatic assays.[4] |
| BIRB 796 | Inhibition of LPS-induced TNF-α production in human PBMCs. | ~16-22 | Potent inhibition of cytokine release in a cellular context.[8] |
| VX-745 | Inhibition of LPS-induced IL-1β and TNF-α production in human PBMCs. | IL-1β: ~45, TNF-α: ~51 | Shows potent anti-inflammatory effects in primary human cells. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of common assays used to characterize p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay (Non-Radioactive)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a purified p38 MAPK isoform.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified p38 kinase.
Materials:
-
Recombinant human p38α, p38β, p38γ, or p38δ kinase
-
Kinase substrate (e.g., ATF2, MBP)
-
ATP
-
Test inhibitor at various concentrations
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then in the assay buffer.
-
In a multi-well plate, add the p38 kinase and the test inhibitor at various concentrations.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the amount of phosphorylated substrate or ADP produced using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Cytokine Production Assay
This assay measures the functional consequence of p38 MAPK inhibition by quantifying the suppression of pro-inflammatory cytokine production in a cellular context.
Objective: To evaluate the potency of an inhibitor in a more physiologically relevant system.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
Test inhibitor at various concentrations
-
Cell culture medium and supplements
-
ELISA kit for TNF-α or IL-1β
-
96-well cell culture plates
-
Centrifuge
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from healthy donor blood or culture a suitable cell line.
-
Plate the cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a defined period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce cytokine production.
-
Incubate the cells for a specified time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the culture supernatant.
-
Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration.
-
Determine the EC50 or IC50 value from the dose-response curve.
Caption: General workflow for a cell-based cytokine production assay.
Conclusion and Future Perspectives
FR167653 has demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines, TNF-α and IL-1β. While direct comparative potency data with other leading p38 MAPK inhibitors like SB203580, BIRB 796, and VX-745 from a single study is limited in the public domain, the available evidence suggests it is a potent modulator of the p38 MAPK pathway.
The choice of a p38 MAPK inhibitor for research purposes will depend on the specific experimental goals. SB203580 serves as a well-established, albeit less selective, reference compound. BIRB 796 offers high potency and a unique allosteric binding mechanism, while VX-745 provides high selectivity for the p38α isoform. FR167653 is a valuable tool for studies focused on the in vivo and in vitro consequences of dual TNF-α and IL-1β suppression mediated by p38 MAPK inhibition.
Future research should aim for direct, head-to-head comparisons of these and other novel p38 MAPK inhibitors in standardized biochemical and cellular assays to provide a clearer understanding of their relative potencies and selectivity profiles. Such studies will be invaluable for the continued development of targeted anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to FR167653: Validating its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of FR167653, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. By summarizing key experimental data and detailing methodologies, this document serves as a valuable resource for evaluating FR167653 against other anti-inflammatory alternatives.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
FR167653 exerts its anti-inflammatory effects by specifically targeting the p38 MAPK signaling pathway.[1] This pathway plays a pivotal role in the production of pro-inflammatory cytokines and other inflammatory mediators.[1] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate a cascade of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 MAPK, in turn, regulates the biosynthesis of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), at both the transcriptional and translational levels. FR167653, by inhibiting p38 MAPK, effectively suppresses the production of these critical mediators, thereby dampening the inflammatory response.[1][2]
Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.
Comparative Efficacy: In Vitro and In Vivo Studies
FR167653 has demonstrated potent anti-inflammatory activity in various preclinical models. Its efficacy is often compared to other p38 MAPK inhibitors, such as the prototypical compound SB203580.
In Vitro Cytokine Inhibition
FR167653 effectively suppresses the production of key pro-inflammatory cytokines from immune cells stimulated with LPS.
| Compound | Cell Type | Cytokine Inhibited | IC50 / Inhibition | Reference |
| FR167653 | Human Monocytes | TNF-α, IL-1β | Dose-dependent inhibition | [2] |
| FR167653 | Human Monocytes & Alveolar Macrophages | PGE2 | Dose-dependent inhibition | [2] |
| SB203580 | Mouse CD4+ T cells | TNF-α | Significant inhibition at 1-25 µM | [3] |
In Vivo Anti-Inflammatory Activity
The anti-inflammatory potency of FR167653 has been validated in established animal models of inflammation.
| Model | Species | Compound | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Mouse | FR167653 | Inhibited paw edema and suppressed paw levels of TNF-α and PGE2. | [4] |
| LPS-Induced Plasma Leakage | Mouse | FR167653 | Dose-dependently inhibited plasma leakage and reduced serum TNF-α levels. | [4] |
| LPS-Induced Hepatic Microvascular Dysfunction | Mouse | FR167653 | Significantly reduced leukocyte adhesion and restored sinusoidal perfusion in a dose-dependent manner. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-inflammatory effects of FR167653.
In Vitro Inhibition of Cytokine Production in Human Monocytes
This protocol outlines the methodology for assessing the inhibitory effect of FR167653 on cytokine production by LPS-stimulated human peripheral blood mononuclear cells (PBMCs).
1. Isolation of Human PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile phosphate-buffered saline (PBS).
2. Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
Seed the cells in 96-well plates at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of FR167653 or a vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
3. Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
4. Incubation and Supernatant Collection:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates and collect the cell-free supernatants.
5. Cytokine Quantification:
-
Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of FR167653 compared to the vehicle-treated control.
-
Determine the IC50 value (the concentration of FR167653 that causes 50% inhibition of cytokine production) by plotting the percentage of inhibition against the log concentration of the compound.
Caption: A streamlined workflow for assessing in vitro cytokine inhibition.
In Vivo Carrageenan-Induced Paw Edema Model
This widely used animal model is employed to evaluate the acute anti-inflammatory activity of compounds.[4]
1. Animals:
-
Use male BALB/c mice (6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
-
Administer FR167653 or the vehicle control subcutaneously or orally at a predetermined time (e.g., 30-60 minutes) before the carrageenan injection.
3. Induction of Inflammation:
-
Inject 20-50 µL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Inject an equal volume of saline into the left hind paw to serve as a control.
4. Measurement of Paw Edema:
-
Measure the volume of both hind paws using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
5. Data Analysis:
-
Calculate the increase in paw volume (edema) by subtracting the initial paw volume (before carrageenan injection) from the paw volume at each time point.
-
Determine the percentage of inhibition of edema for the FR167653-treated group compared to the vehicle-treated group.
6. (Optional) Biomarker Analysis:
-
At the end of the experiment, euthanize the animals and collect the paw tissue.
-
Homogenize the tissue and measure the levels of TNF-α and PGE2 using ELISA to assess the local anti-inflammatory effect of the compound.
Caption: A typical experimental workflow for the in vivo paw edema model.
Conclusion
The available data strongly support the anti-inflammatory effects of FR167653, which are mediated through the specific inhibition of the p38 MAPK signaling pathway. Both in vitro and in vivo studies demonstrate its ability to suppress the production of key pro-inflammatory cytokines and mediators. For drug development professionals, FR167653 represents a promising candidate for further investigation in inflammatory disease models. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these findings. Further head-to-head comparative studies with other p38 MAPK inhibitors, focusing on potency (IC50 values) and selectivity, will be crucial in fully elucidating the therapeutic potential of FR167653.
References
- 1. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FR167653 and JNK Inhibitors: Specificity and Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount in advancing targeted therapies. This guide provides a detailed comparison of FR167653, a p38 MAPK inhibitor, with prominent JNK inhibitors, focusing on their selectivity profiles and the experimental methodologies used to determine them.
FR167653 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular responses to stress, inflammation, and apoptosis.[1][2] In contrast, c-Jun N-terminal kinase (JNK) inhibitors target a parallel pathway within the MAPK signaling cascade, which is also critically involved in these cellular processes. While both p38 MAPK and JNK pathways are activated by similar stimuli, they can have distinct and sometimes opposing downstream effects. Therefore, the ability to selectively inhibit one pathway over the other is crucial for both research and therapeutic applications.
This guide will delve into the specificity of FR167653 in comparison to three well-characterized JNK inhibitors: SP600125, AS602801, and CC-401.
Kinase Inhibition Specificity
The inhibitory activity of these compounds against their primary targets and key off-targets is summarized in the table below. The data is presented as half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | IC50 (nM) vs. p38α | IC50 (nM) vs. p38β |
| FR167653 | p38α | 10[3] | - | 220[3] |
| SP600125 | JNK1, JNK2, JNK3 | JNK1: 40, JNK2: 40, JNK3: 90[3] | >4000 | >4000 |
| AS602801 | JNK1, JNK2, JNK3 | JNK1: 80, JNK2: 90, JNK3: 230[4] | >8000 | >8000 |
| CC-401 | JNK1, JNK2, JNK3 | Kᵢ: 25-50 for all JNKs[5] | >1000 | >1000 |
Note: Kᵢ (inhibition constant) is reported for CC-401, which is conceptually similar to IC50. A direct comparison of selectivity requires consistent reporting of IC50 values against a panel of kinases. While SP600125 is stated to have 100-fold greater selectivity against p38, and CC-401 has at least 40-fold selectivity, specific IC50 values for p38 isoforms are not consistently reported in the available literature.
Signaling Pathway and Inhibition Points
The following diagram illustrates the simplified MAPK signaling pathway, highlighting the points of inhibition for FR167653 and JNK inhibitors.
Experimental Protocols
The determination of kinase inhibitor specificity is crucial for its characterization. A widely used method is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a purified kinase. Below is a detailed, representative protocol based on the ADP-Glo™ Kinase Assay, a common luminescence-based method.
In Vitro Kinase Inhibition Assay Protocol (Adapted from ADP-Glo™ Kinase Assay)
Objective: To determine the IC50 value of a test compound (e.g., FR167653 or a JNK inhibitor) against a panel of purified kinases (e.g., p38α, p38β, JNK1, JNK2, JNK3).
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is stopped, and the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal directly proportional to the initial kinase activity.
Materials:
-
Purified recombinant kinases (p38α, p38β, JNK1, JNK2, JNK3)
-
Kinase-specific substrates (e.g., ATF2 for both p38 and JNK)
-
Test compound (FR167653 or JNK inhibitor) dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (0% inhibition) and wells with a known potent inhibitor as a positive control (100% inhibition).
-
Add 5 µL of the diluted kinase solution to each well.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Add 5 µL of a pre-mixed solution containing the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be close to the Kₘ for each kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates the luciferase reaction. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The data presented in this guide highlights the distinct specificity profiles of the p38 MAPK inhibitor FR167653 and the JNK inhibitors SP600125, AS602801, and CC-401. FR167653 demonstrates potent inhibition of p38α, while the JNK inhibitors show high potency against the JNK isoforms with significant selectivity over p38 MAPK. This level of specificity is essential for dissecting the individual roles of the p38 and JNK signaling pathways in various physiological and pathological processes. The provided experimental protocol offers a robust framework for researchers to independently verify and expand upon these findings, ultimately aiding in the development of more targeted and effective therapeutic strategies.
References
- 1. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FR167653 in Preclinical Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of FR167653, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, across various preclinical disease models. The product's performance is compared with other p38 MAPK inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
FR167653 is a selective inhibitor of p38 MAPK, a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), demonstrating therapeutic potential in a range of inflammatory and autoimmune conditions.
Performance in Acute Inflammation Models
FR167653 has shown significant efficacy in animal models of acute inflammation, notably in carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced plasma leakage.
In the carrageenan-induced paw edema model , a standard method for evaluating anti-inflammatory drugs, FR167653 demonstrated a dose-dependent reduction in paw swelling. This effect is attributed to the inhibition of inflammatory mediators like TNF-α and prostaglandin E2 (PGE2) at the site of inflammation[1].
Similarly, in the LPS-induced plasma leakage model , which mimics systemic inflammatory responses, FR167653 effectively inhibited the increase in vascular permeability. This was accompanied by a reduction in serum levels of TNF-α[1]. In a model of LPS-induced hepatic microvascular dysfunction, intravenous administration of FR167653 at doses of 1 and 10 mg/kg significantly reduced leukocyte adhesion and restored sinusoidal perfusion in a dose-dependent manner[2].
Efficacy in Autoimmune and Chronic Inflammatory Disease Models
The therapeutic potential of FR167653 extends to models of autoimmune and chronic inflammatory diseases, including type 1 diabetes and pulmonary hypertension.
In the non-obese diabetic (NOD) mouse model of type 1 diabetes , continuous oral administration of FR167653 was shown to prevent the development of diabetes. This protective effect is linked to the inhibition of Th1 immunity, a key driver of autoimmune destruction of pancreatic β-cells[3]. Treatment with FR167653 kept insulitis, the inflammation of the islets of Langerhans, in a benign state[3].
In a monocrotaline-induced pulmonary hypertension model in rats , FR167653 demonstrated the ability to attenuate the development and progression of the disease. Treatment with FR167653 led to a significant reduction in right ventricular systolic pressure and mitigated vascular remodeling in the pulmonary arteries[4]. This effect is associated with the suppression of inflammatory cytokine expression in the lung tissue.
Comparative Performance with Other p38 MAPK Inhibitors
While direct head-to-head studies are limited, a comparison of available preclinical data suggests that FR167653 exhibits a potent anti-inflammatory profile comparable to other well-characterized p38 MAPK inhibitors such as SB203580 and BIRB-796. The clinical development of many p38 MAPK inhibitors has been challenging, often due to off-target effects or lack of efficacy in human trials.
| Inhibitor | Target Isoforms | Potency (IC50) | Key Preclinical Findings |
| FR167653 | p38α/β | Not explicitly found | Potent inhibitor of TNF-α and IL-1β production. Effective in models of acute inflammation, type 1 diabetes, and pulmonary hypertension. |
| SB203580 | p38α/β | p38α: ~50-100 nM | Widely used as a research tool. Reduces profibrotic transition in bronchial fibroblasts[5]. |
| BIRB-796 (Doramapimod) | p38α, p38β, p38γ, p38δ | p38α: ~0.1 nM | Inhibits all p38 MAPK isoforms[6]. Shows anti-inflammatory effects on various cell types[7][8]. |
Data Summary Tables
Table 1: Efficacy of FR167653 in Acute Inflammation Models
| Disease Model | Species | FR167653 Dose | Route of Administration | Key Efficacy Endpoint | Result |
| Carrageenan-Induced Paw Edema | Mouse | 10 - 100 mg/kg | Oral | Paw Volume | Dose-dependent reduction in paw edema. |
| LPS-Induced Plasma Leakage | Mouse | 10 - 100 mg/kg | Oral | Plasma Extravasation | Dose-dependent inhibition of plasma leakage[1]. |
| LPS-Induced Hepatic Microvascular Dysfunction | Mouse | 1 and 10 mg/kg | Intravenous | Leukocyte Adhesion, Sinusoidal Perfusion | Significant reduction in leukocyte adhesion and restoration of perfusion[2]. |
| Endotoxin-Induced Shock | Rabbit | 0.10 - 0.32 mg/kg/h | Intravenous | 7-Day Mortality, Mean Arterial Blood Pressure | Reduced mortality from 93% to 47% and attenuated hypotension[9]. |
Table 2: Efficacy of FR167653 in Chronic Disease Models
| Disease Model | Species | FR167653 Dose | Route of Administration | Key Efficacy Endpoint | Result |
| Non-Obese Diabetic (NOD) Mice | Mouse | 0.08% in diet | Oral | Diabetes Incidence | Prevention of diabetes development[3]. |
| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Daily Saline | Right Ventricular Systolic Pressure (RVSP) | Significant reduction in RVSP compared to untreated controls. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
-
Animals: Male ICR mice (6-8 weeks old) are used.
-
Induction of Edema: A subplantar injection of 1% carrageenan solution (50 µL) is administered into the right hind paw of each mouse. The contralateral paw receives a saline injection as a control.
-
Treatment: FR167653 is administered orally at doses ranging from 10 to 100 mg/kg, typically 1 hour before carrageenan injection. A vehicle control group receives the same volume of the vehicle.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[10]. The increase in paw volume is calculated as the percentage difference between the post-injection and pre-injection measurements.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators such as TNF-α and PGE2 via ELISA.
LPS-Induced Plasma Leakage in Mice
-
Animals: Male BALB/c mice (8-10 weeks old) are used.
-
Induction of Plasma Leakage: Mice are injected subcutaneously in the dorsal skin with 10 µg of lipopolysaccharide (LPS) from E. coli.
-
Treatment: FR167653 is administered orally at doses ranging from 10 to 100 mg/kg, 1 hour prior to LPS injection.
-
Measurement of Vascular Permeability: To quantify plasma leakage, Evans blue dye (25 mg/kg) is injected intravenously 30 minutes after the LPS challenge. After a designated time (e.g., 30 minutes), a skin sample from the injection site is collected. The dye is extracted from the tissue, and the absorbance is measured spectrophotometrically to determine the amount of extravasated dye.
-
Cytokine Analysis: Blood samples are collected to measure serum levels of TNF-α and other cytokines using ELISA[11][12].
Monocrotaline-Induced Pulmonary Hypertension in Rats
-
Animals: Male Wistar rats (8-10 weeks old) are used.
-
Induction of Pulmonary Hypertension: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension[9][13][14][15].
-
Treatment: FR167653 is administered daily (e.g., 2 mg/kg via oral gavage or continuous infusion) starting from the day of or a few days after monocrotaline injection for a period of several weeks (e.g., 4 weeks).
-
Hemodynamic Assessment: At the end of the treatment period, right ventricular systolic pressure (RVSP) is measured via right heart catheterization under anesthesia[4][5][16].
-
Histological Analysis: The heart and lungs are collected for histological examination. The degree of right ventricular hypertrophy is assessed by calculating the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight). Pulmonary vascular remodeling is evaluated by measuring the medial wall thickness of small pulmonary arteries.
Visualizing the Mechanisms
p38 MAPK Signaling Pathway
The following diagram illustrates the central role of p38 MAPK in the inflammatory response and the point of intervention for inhibitors like FR167653.
Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.
Experimental Workflow for p38 MAPK Inhibitor Screening
The following diagram outlines a typical preclinical workflow for the evaluation of p38 MAPK inhibitors.
Caption: Preclinical screening workflow for p38 MAPK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. An integrated proteomic and transcriptomic signature of the failing right ventricle in monocrotaline induced pulmonary arterial hypertension in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Independent Validation of FR167653: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p38 MAPK inhibitor FR167653 with alternative compounds, supported by independently published experimental data. This document summarizes key findings, presents detailed experimental protocols for validation, and visualizes relevant biological pathways and workflows.
FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress. Research has demonstrated its therapeutic potential in a variety of preclinical models of inflammatory diseases. This guide aims to provide a consolidated resource for the independent validation of published data on FR167653, offering a comparative analysis of its performance and detailed methodologies for key experiments.
Comparative Performance of p38 MAPK Inhibitors
The following tables summarize quantitative data from various studies investigating the effects of FR167653 and other p38 MAPK inhibitors in different experimental models.
| Model | Compound | Dosage/Concentration | Key Readout | Result | Reference |
| Carrageenan-induced Paw Edema (Mouse) | FR167653 | 32 mg/kg, p.o. | Paw Volume (µl) | Inhibition of edema | [1] |
| NS-398 (COX-2 Inhibitor) | 3.2 mg/kg, p.o. | Paw Volume (µl) | Inhibition of edema | [1] | |
| Anti-TNF-α Antibody | 10 mg/kg, i.p. | Paw Volume (µl) | Inhibition of edema | [1] | |
| LPS-induced Plasma Leakage (Mouse) | FR167653 | 10 - 100 mg/kg, p.o. | Plasma Leakage (%) | Dose-dependent inhibition | [1] |
| Human Monocytes (in vitro) | FR167653 | 0.1 - 20 µM | IL-6 and IL-8 production | Dose-dependent downregulation | [2] |
| HUVEC (in vitro) | FR167653 | 0.1 - 20 µM | IL-6 and IL-8 production | Dose-dependent downregulation | [2] |
| Bleomycin-induced Pulmonary Fibrosis (Mouse) | FR167653 | 32 mg/kg/day, s.c. | Lung Hydroxyproline Content | Significant reduction | [3] |
| Dextran Sulfate Sodium (DSS)-induced Colitis (Mouse) | FR167653 | 30 mg/kg/day, i.p. | Disease Activity Index | Aggravation of colitis | [4][5] |
| Nonobese Diabetic (NOD) Mice | FR167653 | 0.08% in chow | Diabetes Incidence | Prevention of diabetes | [6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: p38 MAPK signaling cascade and the point of inhibition by FR167653.
Caption: A generalized experimental workflow for the validation of a kinase inhibitor.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of FR167653 and its alternatives.
Carrageenan-Induced Paw Edema in Mice
This model is a widely used in vivo assay to assess the anti-inflammatory activity of a compound.
Materials:
-
Male BALB/c mice (or similar strain)
-
Carrageenan (1% w/v in sterile saline)
-
FR167653 or alternative compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Compound Administration: Administer FR167653 or the alternative compound orally (p.o.) or via the desired route at the specified dose. The vehicle is administered to the control group.
-
Induction of Edema: One hour after compound administration, inject 0.05 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (baseline) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the increase in paw volume for each mouse at each time point by subtracting the baseline volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
Measurement of Cytokine Production in Human Monocytes
This in vitro assay evaluates the effect of the inhibitor on the production of pro-inflammatory cytokines.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
FR167653 or alternative compound
-
Lipopolysaccharide (LPS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
ELISA kits for IL-6 and IL-8
Procedure:
-
Cell Culture: Plate human monocytes at a density of 1 x 10^6 cells/mL in a 24-well plate and incubate for 2 hours to allow for adherence.
-
Compound Treatment: Pre-incubate the adherent monocytes with various concentrations of FR167653 or the alternative compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value for the inhibition of each cytokine by plotting the percentage of inhibition against the compound concentration.
Western Blot for p38 MAPK Phosphorylation
This assay is used to confirm the inhibition of the target kinase within the cell.
Materials:
-
Human monocytes or other relevant cell line
-
FR167653 or alternative compound
-
LPS or other appropriate stimulus
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Treat cells with the compound and stimulus as described in the cytokine production assay.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the total protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies against phospho-p38 MAPK and total p38 MAPK. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of phosphorylated p38 MAPK to the level of total p38 MAPK to determine the extent of inhibition.
Conclusion
The presented data from independent studies confirm the activity of FR167653 as a p38 MAPK inhibitor with anti-inflammatory properties in several preclinical models. However, it is noteworthy that in the DSS-induced colitis model, FR167653 was found to exacerbate the condition, highlighting the complex role of p38 MAPK signaling in different inflammatory contexts.[4][5] This guide provides researchers with the necessary information and detailed protocols to independently validate these findings and to objectively compare the performance of FR167653 with other p38 MAPK inhibitors. Careful consideration of the specific experimental model and context is crucial when interpreting the effects of this and other kinase inhibitors.
References
- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR167653 Ameliorates expression of proinflammatory mediators in human umbilical venous endothelial cells and human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FR167653, a p38 mitogen-activated protein kinase inhibitor, aggravates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of FR167653: A Comparative Guide for Drug Development Professionals
An in-depth analysis of the p38 MAPK inhibitor FR167653, comparing its preclinical efficacy and mechanism of action against other key inhibitors in its class. This guide provides essential data and experimental context for researchers and scientists in drug development.
FR167653 is a potent and specific inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] Its ability to modulate this pathway has positioned it as a candidate for treating a range of inflammatory and autoimmune conditions. Preclinical studies have demonstrated its efficacy in various animal models, including those for acute inflammation, diabetes, and pulmonary hypertension.[3][4] This guide provides a comparative analysis of FR167653 with other notable p38 MAPK inhibitors, presenting key preclinical data to assess its translational potential.
Comparative Analysis of p38 MAPK Inhibitors
The landscape of p38 MAPK inhibitors is populated by numerous compounds that have entered clinical development, albeit with mixed success.[5][6][7] Many have failed in clinical trials due to a lack of sustained efficacy or off-target effects.[5][6][8] Understanding the comparative preclinical profiles of these inhibitors is crucial for navigating the challenges of clinical translation.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency (IC50 values) of FR167653 and other selected p38 MAPK inhibitors against different p38 isoforms. Lower IC50 values indicate greater potency.
| Compound Name | Other Names | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | TNF-α Inhibition IC50 (nM) (Cell-based) |
| FR167653 | - | Data not available | Data not available | Data not available | Data not available | Effective inhibition of TNF-α and IL-1β synthesis demonstrated[1] |
| Neflamapimod | VX-745 | 10[6] | 220[6] | >20,000 | Data not available | 51 (PBMC), 180 (Whole Blood)[6] |
| Doramapimod | BIRB-796 | 38[4][5] | 65[4] | 200[4] | 520[4] | 21 (PBMC), 960 (Whole Blood)[2] |
| Talmapimod | SCIO-469 | 9[7][8] | ~90 (10-fold selective)[7][8] | >18,000 (>2000-fold selective)[7][8] | Data not available | Data not available |
Note: IC50 values can vary depending on the specific assay conditions.
Preclinical Efficacy in In Vivo Models
FR167653 has demonstrated significant anti-inflammatory and disease-modifying effects in a variety of preclinical models.
Summary of Key Preclinical Findings for FR167653
| Disease Model | Animal | Key Findings | Reference |
| Acute Inflammation (Carrageenan-induced paw edema) | Mouse | Inhibited paw edema and suppressed TNF-α and prostaglandin E2 levels in the paw. | |
| Acute Inflammation (LPS-induced plasma leakage) | Mouse | Dose-dependently inhibited plasma leakage and suppressed serum and skin levels of TNF-α and prostaglandin E2. | |
| Type 1 Diabetes | Non-obese diabetic (NOD) mice | Prevented the development of diabetes by maintaining a benign state of insulitis, partly by inhibiting Th1 immunity. | [3] |
| Pulmonary Hypertension | Monocrotaline-induced rat model | Attenuated the development of pulmonary hypertension by reducing vascular proliferation and inflammatory cytokine expression. | [4] |
| Hepatic Microvascular Dysfunction | LPS-induced mouse model | Prevented hepatic microcirculatory dysfunction by inhibiting the production of TNF-α and IL-1β. | [1] |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in key studies of FR167653.
Carrageenan-Induced Paw Edema in Mice
This model is a standard for assessing acute inflammation.
-
Animals: Male mice.
-
Procedure: A solution of carrageenan is injected into the subplantar region of the mouse's hind paw to induce localized inflammation and edema.
-
Intervention: FR167653, a reference anti-inflammatory drug (e.g., NS-398), or vehicle is administered prior to the carrageenan injection.
-
Measurements: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. Levels of inflammatory mediators like TNF-α and prostaglandin E2 in the paw tissue are quantified.
Monocrotaline-Induced Pulmonary Hypertension in Rats
This model mimics the pathological changes seen in human pulmonary hypertension.
-
Animals: Male rats (e.g., Wistar).
-
Procedure: A single subcutaneous injection of monocrotaline (MCT) is administered to induce pulmonary arterial hypertension.[9] This leads to pulmonary vascular remodeling, increased pulmonary artery pressure, and right ventricular hypertrophy over several weeks.[10][11]
-
Intervention: FR167653 or vehicle is administered daily following the MCT injection.
-
Measurements: Pulmonary artery pressure is measured directly via catheterization. The hearts and lungs are collected for morphometric analysis to assess right ventricular hypertrophy (Fulton Index) and the percentage of medial wall thickness of the pulmonary arteries.[12] p38 MAPK activity and the expression of inflammatory cytokines in lung tissue are also measured.[4]
Diabetes in Non-Obese Diabetic (NOD) Mice
The NOD mouse is a well-established model for autoimmune type 1 diabetes.
-
Animals: Female NOD mice, which spontaneously develop autoimmune insulitis and diabetes.[13]
-
Procedure: Mice are monitored regularly for the onset of diabetes by checking for glucose in the urine and measuring blood glucose levels.[14]
-
Intervention: FR167653 is administered continuously in the diet from a young age (e.g., 4 weeks) up to 30 weeks of age.
-
Measurements: The incidence of diabetes is recorded. Pancreatic tissue is examined histologically to assess the severity of insulitis. The production of cytokines, such as interferon-gamma (IFN-γ) by splenic T-cells, is measured to evaluate the effect on the immune response.[3]
Visualizing the Molecular and Experimental Landscape
To further clarify the context of FR167653's action, the following diagrams illustrate the p38 MAPK signaling pathway, a typical preclinical workflow for evaluating p38 MAPK inhibitors, and the logical relationship of the experimental models discussed.
Caption: The p38 MAPK signaling cascade and the point of inhibition by FR167653.
Caption: A generalized preclinical workflow for the evaluation of p38 MAPK inhibitors.
Caption: Logical flow from mechanism to preclinical models for FR167653.
Conclusion: The Translational Outlook for FR167653
FR167653 demonstrates a compelling preclinical profile with potent anti-inflammatory effects across multiple, diverse animal models. Its ability to modulate disease in conditions as varied as acute inflammation, autoimmune diabetes, and pulmonary hypertension underscores the central role of the p38 MAPK pathway in these pathologies.
However, the history of p38 MAPK inhibitors in clinical trials is a cautionary tale. Many candidates have failed to translate promising preclinical data into clinical success, often due to a rapid loss of efficacy (tachyphylaxis) or an unfavorable side-effect profile stemming from the ubiquitous role of p38 MAPK in cellular functions.[8] While the preclinical data for FR167653 is robust, its translational potential will ultimately depend on its clinical performance, particularly its ability to demonstrate sustained efficacy and a favorable safety profile in human subjects. The detailed preclinical data and experimental context provided in this guide offer a solid foundation for designing and interpreting future clinical investigations of FR167653 and other next-generation p38 MAPK inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 11. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]
- 12. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accelerated onset of diabetes in NOD mice fed a refined high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sustained high glucose intake accelerates type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of FR167653 and Other Kinase Inhibitors in MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the p38 MAPK inhibitor FR167653 with other prominent kinase inhibitors targeting the MAPK signaling pathways, including p38, ERK, and JNK. The information presented is curated from publicly available experimental data to assist researchers in selecting appropriate tools for their studies.
Introduction to MAPK Signaling and Kinase Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three major MAPK cascades are the p38, ERK (Extracellular signal-Regulated Kinase), and JNK (c-Jun N-terminal Kinase) pathways. Dysregulation of these pathways is implicated in numerous diseases, making them key targets for therapeutic intervention. Kinase inhibitors are small molecules that block the activity of specific kinases, thereby modulating these signaling cascades. This guide focuses on FR167653, a known p38 MAPK inhibitor, and compares its characteristics with other well-studied inhibitors of the MAPK family.
Comparative Analysis of Kinase Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50 values) of FR167653 and other selected kinase inhibitors against their primary targets and other related kinases. IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50% and are a standard measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor is its ability to inhibit a specific target kinase with greater potency than other kinases.
| Inhibitor | Primary Target(s) | p38α | p38β | ERK1 | ERK2 | JNK1 | JNK2 | JNK3 | Other Notable Targets (IC50 in nM) |
| FR167653 | p38 MAPK | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Described as a specific p38 MAPK pathway inhibitor.[1] |
| SB203580 | p38 MAPK | 50 nM | 500 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | LCK (>10,000 nM), GSK-3β (>10,000 nM) |
| BIRB 796 (Doramapimod) | p38 MAPK | 38 nM | 65 nM | - | - | 12,500 nM (JNK2) | - | - | p38γ (200 nM), p38δ (520 nM) |
| Ulixertinib (BVD-523) | ERK1/2 | - | - | <0.3 nM | <0.3 nM | - | - | - | - |
| SCH772984 | ERK1/2 | - | - | 4 nM | 1 nM | - | - | - | - |
| SP600125 | JNK | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | 40 nM | 40 nM | 90 nM | Exhibits >300-fold selectivity for JNK over ERK1 and p38. |
| TCS JNK 6o | JNK | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | 45 nM | 160 nM | - | Ki values of 2 nM (JNK1), 4 nM (JNK2), and 52 nM (JNK3). |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the canonical MAPK signaling pathways and highlight the points of inhibition for the compared kinase inhibitors.
Caption: MAPK signaling pathways and points of inhibition.
Experimental Protocols
This section outlines generalized methodologies for key experiments used to characterize kinase inhibitors. Specific details may vary between laboratories and should be optimized for the specific kinase and inhibitor being studied.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified active kinase (e.g., p38α, ERK2, JNK1)
-
Kinase-specific substrate (e.g., ATF2 for p38, MBP for ERK, c-Jun for JNK)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test inhibitor (e.g., FR167653) and vehicle control (e.g., DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a 384-well plate, add the test inhibitor or vehicle control.
-
Add the purified kinase to each well and incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Western Blot for Phosphorylated Kinase)
This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulant to activate the desired MAPK pathway (e.g., Anisomycin for p38, EGF for ERK, UV radiation for JNK)
-
Test inhibitor and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of the target kinase (e.g., anti-phospho-p38 and anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate agonist to activate the target MAPK pathway for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated kinase.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total kinase to ensure equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated kinase signal to the total kinase signal. Determine the inhibitory effect of the compound.
Experimental Workflow for Kinase Inhibitor Comparison
The following diagram illustrates a typical workflow for the discovery and characterization of kinase inhibitors.
Caption: Kinase inhibitor discovery and characterization workflow.
Conclusion
FR167653 is a valuable tool for studying the p38 MAPK pathway due to its described specificity.[1][2][3] However, for a comprehensive and quantitative comparison of its selectivity against other kinases, further experimental data, particularly from broad kinase screening panels, is needed. The other inhibitors presented in this guide, such as SB203580, BIRB 796, Ulixertinib, SCH772984, SP600125, and TCS JNK 6o, have well-defined potency and selectivity profiles, making them suitable as reference compounds for studying their respective MAPK pathways. The choice of inhibitor will ultimately depend on the specific research question, the required level of selectivity, and the experimental system being used. The provided protocols offer a starting point for the in-house characterization and comparison of these and other kinase inhibitors.
References
- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of FR 167653 (EDC) Free Base
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of FR 167653 free base, also known as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) free base. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound is a widely used carbodiimide crosslinker in biochemical research. Due to its reactivity and hazardous properties, including toxicity upon contact and severe aquatic toxicity, it necessitates careful handling and a dedicated disposal protocol.[1][2] This guide outlines the necessary steps for the safe deactivation and disposal of this compound.
Key Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, when handling this compound.[3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
-
Moisture Sensitivity: this compound is sensitive to moisture and air.[3] Store in a tightly sealed container in a cool, dry place.
Quantitative Data Presentation
The following table summarizes key quantitative data for FR 167653 (EDC) free base.
| Property | Value |
| Chemical Formula | C₈H₁₇N₃ |
| Molecular Weight | 155.24 g/mol |
| Appearance | Clear, colorless to light-yellow liquid |
| CAS Number | 1892-57-5 |
| Density | 0.877 g/mL at 20 °C |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1] |
Experimental Protocol for the Disposal of this compound
This protocol details the step-by-step procedure for the deactivation (quenching) of small quantities of this compound in a laboratory setting prior to collection by a certified waste disposal service. The primary method of deactivation is through controlled hydrolysis, which is accelerated under acidic conditions.
Materials:
-
This compound waste (neat or in a non-reactive organic solvent)
-
1% Acetic acid solution in water
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, clearly labeled "Hazardous Waste: Deactivated FR 167653 (EDC)"
-
Stir plate and stir bar
-
Chemical fume hood
Procedure:
-
Preparation: Perform all subsequent steps within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution (if necessary): If disposing of a concentrated or neat solution of this compound, it is advisable to first dilute it with a water-miscible organic solvent (e.g., isopropanol, acetone) to better control the quenching reaction.
-
Quenching via Hydrolysis:
-
Place the container with the this compound waste on a stir plate and begin gentle stirring.
-
Slowly add the 1% acetic acid solution to the waste. A general rule is to add at least a 10-fold molar excess of water (from the aqueous acetic acid solution) relative to the amount of EDC. The decomposition of EDC is rapid at acidic pH.[4]
-
Monitor the pH of the solution. The hydrolysis of EDC is significantly faster at a pH of 4-5.[5] Adjust with additional 1% acetic acid if necessary to maintain an acidic pH.
-
-
Reaction Time: Allow the mixture to stir for a minimum of one hour at room temperature to ensure complete hydrolysis and deactivation of the carbodiimide.
-
Neutralization (Optional but Recommended): After the one-hour quenching period, you may choose to neutralize the solution by adding a weak base (e.g., sodium bicarbonate solution) until the pH is near neutral (pH 6-8). This is a good practice before transferring to the final waste container.
-
Waste Collection:
-
Transfer the deactivated solution to a clearly labeled hazardous waste container.
-
The label should include the chemical name ("Deactivated 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide"), the date of deactivation, and the primary hazards (e.g., "Aquatic Toxin").
-
-
Final Disposal: The container with the deactivated this compound should be disposed of through your institution's official hazardous waste management program.[3] Do not pour down the drain.[3]
Mandatory Visualizations
Disposal Workflow for this compound
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodiffusion and hydrolysis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling FR 167653 free base
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of FR167653 free base, a potent p38 MAPK inhibitor intended for research use only. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Safety Precautions
FR167653 free base is a potent research compound. While a specific Safety Data Sheet (SDS) is not publicly available, the toxicological profile of p38 MAPK inhibitors suggests potential for significant health effects.
Potential Hazards:
-
Hepatotoxicity: Studies on other p38 MAPK inhibitors have indicated a risk of liver toxicity.
-
Neurotoxicity: Some p38 MAPK inhibitors have been associated with adverse effects on the central nervous system.
-
Gastrointestinal Toxicity: Gastrointestinal intolerance and other related issues have been reported with this class of compounds.
-
Irritant: As with many research chemicals, it may cause skin and eye irritation upon direct contact.
Due to its potency and potential hazards, FR167653 free base should be handled with the utmost care, treating it as a highly hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Change the outer pair immediately upon contamination. |
| Body Protection | Disposable Lab Coat | A dedicated, disposable lab coat must be worn over personal clothing. |
| Apron | A chemically resistant apron should be worn over the lab coat when handling larger quantities or preparing solutions. | |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when handling the solid compound or preparing concentrated solutions. |
| Respiratory Protection | N95 Respirator or higher | A properly fitted N95 respirator is the minimum requirement when handling the powdered form of the compound. |
Operational Plan: Handling and Experimental Protocols
All handling of FR167653 free base must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
Preparation of Stock Solutions
Materials:
-
FR167653 free base solid
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
Protocol for a 10 mM Stock Solution in DMSO:
-
Ensure all necessary PPE is correctly worn and work is performed within a chemical fume hood.
-
Weigh the required amount of FR167653 free base using a calibrated analytical balance within a containment enclosure or a fume hood.
-
Carefully transfer the weighed solid to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the solid is completely dissolved.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro (Cellular) Assays
Materials:
-
10 mM FR167653 stock solution in DMSO
-
Appropriate cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
Protocol:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture wells is not cytotoxic (typically ≤ 0.5%).
-
Gently mix the working solutions by pipetting up and down.
-
Add the final working solutions to your cell cultures as per your experimental design.
Preparation of Formulations for In Vivo (Animal) Studies
The following are example protocols for preparing FR167653 for administration in animal models. The appropriate formulation will depend on the specific experimental requirements.
Formulation 1: PEG300, Tween-80, and Saline
-
Prepare a stock solution of FR167653 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
Formulation 2: Corn Oil
-
Prepare a stock solution of FR167653 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. This protocol may not be suitable for dosing periods longer than half a month.
Formulation 3: SBE-β-CD in Saline
-
Prepare a stock solution of FR167653 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix well.
Spill and Emergency Procedures
Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Clean-up (only if trained and equipped):
-
Wear appropriate PPE, including a respirator.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent, followed by a water rinse.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All materials contaminated with FR167653 free base are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Bag (within a rigid container) | Includes contaminated gloves, lab coats, weigh paper, and other disposable lab supplies. |
| Liquid Waste | Labeled Hazardous Waste Container (leak-proof, compatible material) | Includes unused solutions and the first rinse of any contaminated glassware. |
| Sharps Waste | Labeled Sharps Container for Hazardous Waste | Includes contaminated pipette tips, needles, and syringes. |
General Disposal Guidelines:
-
Never dispose of FR167653 free base or its solutions down the drain.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Arrange for waste pickup through your institution's hazardous waste management program.
Workflow for Handling FR167653 Free Base
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
